12-Methyl-1,2,3,4-tetrahydrochrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-methyl-1,2,3,4-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULYHPJDPMJNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 12-Methyl-1,2,3,4-tetrahydrochrysene: Physicochemical Properties, Synthesis, and Biological Activity
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical nature, potential synthetic routes, and expected biological activities of 12-Methyl-1,2,3,4-tetrahydrochrysene.
Physicochemical Properties of the Core Structure: 1,2,3,4-Tetrahydrochrysene
The fundamental properties of the 1,2,3,4-tetrahydrochrysene core are crucial for understanding the behavior of its methylated derivatives. The addition of a methyl group at the 12-position is expected to slightly increase its molecular weight and lipophilicity.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene
| Property | Value | Source |
| CAS Number | 2091-90-9 | Cheméo, NIST WebBook[1][2] |
| Molecular Formula | C₁₈H₁₆ | Cheméo, NIST WebBook[1][2] |
| Molecular Weight | 232.32 g/mol | Cheméo, NIST WebBook[1][2] |
| LogP (Octanol/Water Partition Coefficient) | 4.872 | Cheméo[1] |
| Water Solubility (log₁₀WS) | -6.58 mol/L | Cheméo[1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 453.86 kJ/mol | Cheméo[1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 256.39 kJ/mol | Cheméo[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.25 kJ/mol | Cheméo[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 63.60 kJ/mol | Cheméo[1] |
| Critical Pressure (Pc) | 2545.61 kPa | Cheméo[1] |
| McGowan's Characteristic Volume (McVol) | 190.940 ml/mol | Cheméo[1] |
Synthesis and Production
While a specific, validated synthesis for this compound has not been published, a plausible synthetic strategy can be devised based on established methods for creating substituted PAHs. A common approach involves the cyclization of appropriately substituted precursors.
Hypothetical Synthetic Pathway
A potential route to this compound could involve a multi-step synthesis starting from commercially available building blocks. The key step would likely be an acid-catalyzed cyclization or a transition-metal-catalyzed cross-coupling reaction to form the chrysene core, followed by a selective reduction of one of the aromatic rings.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar polycyclic aromatic hydrocarbons.
-
Step 1: Precursor Coupling. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) would be employed to connect a suitably functionalized methylnaphthalene derivative with a substituted phenyl boronic acid or stannane. The reaction would typically be carried out in an inert solvent such as toluene or dioxane, with a suitable base (e.g., K₂CO₃ or CsF) and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Step 2: Cyclization. The resulting stilbenoid intermediate would undergo cyclization to form the chrysene core. This can be achieved either through a photochemical Mallory reaction, involving irradiation with UV light in the presence of an oxidizing agent like iodine, or through an acid-catalyzed cyclization using a strong acid such as polyphosphoric acid (PPA).
-
Step 3: Selective Reduction. The resulting 12-methylchrysene would then be selectively hydrogenated to yield this compound. This can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, with careful control of reaction time and temperature to avoid over-reduction of the other aromatic rings.
-
Step 4: Purification. The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound. Characterization would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Activity and Toxicology
The biological activity of this compound has not been directly studied. However, based on the known activities of related methylated PAHs, several potential biological effects can be anticipated.
Potential Estrogenic Activity
Several methylated PAHs have been shown to exhibit estrogenic activity.[3] It is plausible that this compound or its metabolites could interact with estrogen receptors, potentially leading to endocrine-disrupting effects.
Carcinogenicity and Mutagenicity
Polycyclic aromatic hydrocarbons are a well-known class of carcinogens and mutagens.[4][5][6][7] Their toxicity is often dependent on metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides, which can then form adducts with DNA, leading to mutations and potentially cancer. The position of the methyl group can significantly influence the metabolic activation pathway and, consequently, the carcinogenic potential of the molecule.
General Protocol for In Vitro Estrogenicity Assay
To assess the potential estrogenic activity of this compound, a reporter gene assay, such as the VM7Luc4E2 transactivation assay, could be employed.[3]
-
Cell Culture: Human breast cancer cells (e.g., VM7) stably transfected with an estrogen-responsive luciferase reporter gene are cultured in appropriate media.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24 hours). A known estrogen, such as 17β-estradiol, is used as a positive control.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. The dose-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) is calculated to determine the estrogenic potency of the compound.
Analytical Methods
The detection and quantification of this compound in various matrices would likely rely on chromatographic techniques coupled with mass spectrometry, which are standard for the analysis of PAHs.
General Protocol for GC-MS Analysis
-
Sample Preparation: For solid samples (e.g., soil, tissue), extraction with an organic solvent (e.g., hexane, dichloromethane) using methods such as Soxhlet extraction or pressurized liquid extraction is necessary. The extract is then concentrated and may require a cleanup step using solid-phase extraction (SPE) to remove interfering substances.
-
Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to achieve separation of the analytes.
-
Mass Spectrometry (MS): The eluting compounds from the GC are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode. The mass spectrometer is set to scan a specific mass range or to monitor for specific ions characteristic of the target analyte (Selected Ion Monitoring, SIM) for enhanced sensitivity and selectivity.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.
Conclusion
While "this compound" remains a compound for which specific experimental data is not publicly available, this guide provides a robust framework for understanding its likely properties and behavior. Based on the well-characterized parent compound, 1,2,3,4-tetrahydrochrysene, and the known effects of methylation on other polycyclic aromatic hydrocarbons, it is reasonable to predict that this compound is a lipophilic, non-polar compound. Its synthesis is achievable through established organic chemistry methodologies. Biologically, it warrants investigation for potential estrogenic and carcinogenic activities, which are characteristic of this class of molecules. The protocols outlined in this guide provide a starting point for the empirical investigation of this and other novel methylated PAHs.
References
- 1. 1,2,3,4-Tetrahydrochrysene (CAS 2091-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2,3,4-Tetrahydrochrysene [webbook.nist.gov]
- 3. Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathways for obtaining 12-Methyl-1,2,3,4-tetrahydrochrysene, a tetracyclic hydrocarbon of interest in medicinal chemistry and materials science. The primary route involves a two-step process: the construction of a key ketone intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one, followed by its complete reduction to the target molecule. This guide provides a plausible and detailed synthetic protocol based on established chemical reactions, including the Robinson annulation for the formation of the core structure and established reduction methods such as the Clemmensen and Wolff-Kishner reactions.
Synthetic Strategy Overview
The most direct and logical approach to the synthesis of this compound is outlined below. The strategy hinges on the initial formation of the tetracyclic ketone, which is then deoxygenated to yield the final hydrocarbon product.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one
The construction of the tetracyclic ketone intermediate is proposed to proceed via a Robinson annulation reaction. This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[1][2] In this case, the reaction would occur between a suitable naphthyl derivative (acting as the Michael donor) and a methyl-substituted α,β-unsaturated ketone (acting as the Michael acceptor).
A plausible set of starting materials would be a naphthol or a naphthylamine derivative and 2-methyl-2-cyclohexen-1-one. The annulation would create the fourth ring of the chrysene system.
Experimental Protocol: Robinson Annulation (Proposed)
This protocol is a generalized procedure based on known Robinson annulation reactions and would require optimization for this specific substrate combination.
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen naphthyl derivative (1.0 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base (1.1 equivalents), such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to generate the nucleophilic enolate. Stir the mixture at this temperature for 30-60 minutes.
-
Michael Addition: Slowly add a solution of 2-methyl-2-cyclohexen-1-one (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Aldol Condensation and Cyclization: Upon completion of the Michael addition, the reaction is typically heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the tetracyclic enone. This step may require the addition of a catalytic amount of acid or base.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.
| Parameter | Value/Condition |
| Starting Materials | Naphthyl derivative, 2-methyl-2-cyclohexen-1-one |
| Base | Sodium hydride (NaH) or Lithium diisopropylamide (LDA) |
| Solvent | Anhydrous Toluene or THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 12-48 hours |
| Purification | Column Chromatography (Silica Gel) |
Table 1: Proposed reaction parameters for the Robinson annulation synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.
Part 2: Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one
The final step in the synthesis is the deoxygenation of the ketone at position 1 to a methylene group. Two classical and effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4] The choice between these two methods will depend on the stability of the substrate to strongly acidic or basic environments.
Caption: Alternative reduction pathways for the ketone intermediate.
Method A: Clemmensen Reduction
The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is carried out with amalgamated zinc and concentrated hydrochloric acid.[5][6]
-
Preparation of Zinc Amalgam: In a fume hood, treat zinc granules (excess, e.g., 10 equivalents) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent such as toluene to help dissolve the substrate.
-
Substrate Addition: Add 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain its concentration. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
| Parameter | Value/Condition |
| Reagents | Amalgamated Zinc (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Purification | Column Chromatography or Recrystallization |
Table 2: Reaction parameters for the Clemmensen reduction.
Method B: Wolff-Kishner Reduction
The Wolff-Kishner reduction is an excellent alternative for substrates that are sensitive to strong acids. It involves the formation of a hydrazone followed by its base-catalyzed decomposition at high temperatures.[4][7]
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 equivalent) in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and a strong base such as potassium hydroxide (KOH) pellets (excess, e.g., 4-5 equivalents).
-
Reaction: Heat the mixture to reflux (around 180-200 °C) for 2-4 hours to form the hydrazone. Then, arrange the apparatus for distillation and remove the water and excess hydrazine.
-
Decomposition: Once the temperature of the reaction mixture rises to around 200-220 °C, maintain it at this temperature for another 3-5 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ether or toluene). Wash the combined organic extracts with dilute hydrochloric acid to remove any remaining hydrazine, then with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound.
| Parameter | Value/Condition |
| Reagents | Hydrazine Hydrate (H₂NNH₂·H₂O), Potassium Hydroxide (KOH) |
| Solvent | Diethylene Glycol |
| Reaction Temperature | 180-220 °C |
| Reaction Time | 5-9 hours |
| Purification | Column Chromatography or Recrystallization |
Table 3: Reaction parameters for the Wolff-Kishner reduction.
Conclusion
The synthesis of this compound is readily achievable through a two-step sequence involving the formation of a key tetracyclic ketone intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one, followed by its complete deoxygenation. While the Robinson annulation provides a powerful and convergent method for constructing the core polycyclic framework, the choice of the subsequent reduction method—Clemmensen under acidic conditions or Wolff-Kishner under basic conditions—offers flexibility depending on the overall functionalities present in more complex derivatives. The protocols outlined in this guide, based on well-established and reliable organic transformations, provide a solid foundation for the laboratory synthesis of this and related polycyclic aromatic hydrocarbons. It is recommended that small-scale trials are conducted to optimize the reaction conditions for yield and purity.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lscollege.ac.in [lscollege.ac.in]
An In-depth Technical Guide on the Carcinogenic Potential of Methylated Tetrahydrochrysenes
Executive Summary
Methylated polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes methylchrysenes, are prevalent environmental contaminants, notably in tobacco smoke and petroleum-derived products.[1] Certain isomers, such as 5-methylchrysene, are potent carcinogens in animal models.[1][2] Their carcinogenicity is not inherent but arises from metabolic activation within the body to highly reactive intermediates that can bind to DNA, forming adducts that lead to mutations and potentially initiate carcinogenesis.[2][3] This guide details the metabolic pathways, experimental evidence, and methodologies used to assess the carcinogenic potential of these compounds.
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of methylchrysenes is a multi-step process initiated by metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][4] This process converts the chemically inert parent compound into highly reactive electrophilic metabolites, namely diol epoxides.[2]
The generally accepted metabolic activation pathway for carcinogenic methylchrysenes involves:
-
Epoxidation: The parent hydrocarbon undergoes oxidation by CYP enzymes (primarily CYP1A1 and CYP1B1) to form an epoxide.[2][4]
-
Hydration: The epoxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the adjacent double bond, forming a diol epoxide. This diol epoxide is the ultimate carcinogen.
For 5-methylchrysene, the formation of a "bay-region" diol epoxide, specifically (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I), is considered the major ultimate carcinogenic metabolite.[5] This metabolite is highly reactive and can form stable covalent bonds with cellular macromolecules, most importantly DNA. The formation of DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation of cancer.[3]
Caption: Metabolic activation of 5-methylchrysene to its ultimate carcinogenic diol epoxide.
Experimental Evidence of Carcinogenicity
The carcinogenic potential of methylchrysenes has been evaluated in various in vivo and in vitro studies. The International Agency for Research on Cancer (IARC) has evaluated several methylchrysene isomers.
IARC Carcinogenicity Ratings:
| Compound | IARC Group | Classification Description |
| Chrysene | 2B | Possibly carcinogenic to humans |
| 5-Methylchrysene | - | Sufficient evidence in experimental animals |
| 1-Methylchrysene | - | Inadequate evidence in experimental animals |
| 2-, 3-, 4-, & 6-Methylchrysene | - | Limited evidence in experimental animals |
Data sourced from IARC Monographs.[1]
Summary of Animal Carcinogenicity Studies:
| Compound | Species/Model | Route of Administration | Dosing Regimen | Tumor Incidence | Reference |
| 5-Methylchrysene | Newborn Mice | Intraperitoneal Injection | Total dose of 56 nmol | 4.6 lung tumors/mouse, 1.2 liver tumors/mouse | [5] |
| anti-DE-I of 5-MC | Newborn Mice | Intraperitoneal Injection | Total dose of 56 nmol | Significantly higher than other metabolites | [5] |
| 5-Methylchrysene | Mouse Skin | Topical Application | Initiation-promotion assay | High incidence of malignant skin tumors | [1] |
| 2-,3-,4-,6-Methylchrysene | Mouse Skin | Topical Application | Carcinogenicity assay | Intermediate tumor response | [1] |
| 1-Methylchrysene | Mouse Skin | Topical Application | Carcinogenicity assay | Inactive | [1] |
Experimental Protocols
4.1 In Vivo Carcinogenicity Bioassays
-
Mouse Skin Initiation-Promotion Assay: This is a widely used model to evaluate the carcinogenic potential of chemical compounds.
-
Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., a methylchrysene isomer) is applied topically to the shaved backs of mice.
-
Promotion Phase: Starting one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, typically twice a week, for several months.
-
Observation: The animals are monitored regularly for the appearance, number, and size of skin tumors.
-
Histopathology: At the end of the study, skin tumors and other tissues are examined microscopically to determine the incidence of benign and malignant neoplasms.
-
-
Newborn Mouse Tumorigenicity Assay: This model is sensitive to certain carcinogens and requires smaller amounts of the test substance.
-
Dosing: Newborn mice (within 24-72 hours of birth) are administered the test compound, typically via intraperitoneal injection, over a short period (e.g., three injections in the first 15 days of life).
-
Observation Period: The mice are weaned and observed for an extended period, often up to one year.
-
Necropsy and Histopathology: At the termination of the study, a complete necropsy is performed, and major organs, particularly the liver and lungs, are examined for tumors.
-
Caption: Generalized workflows for in vivo carcinogenicity testing of methylchrysenes.
4.2 In Vitro Mutagenicity and Metabolism Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.
-
The bacteria are exposed to the test compound, with and without a metabolic activation system (e.g., S9 fraction from rat liver).
-
The mixture is plated on a medium lacking histidine.
-
Only bacteria that have undergone a reverse mutation to restore histidine synthesis will grow and form colonies.
-
The number of revertant colonies is proportional to the mutagenic potential of the compound. Methylchrysenes have been shown to be mutagenic in the presence of a metabolic activation system.[1]
-
-
In Vitro Metabolism Studies:
-
The test compound is incubated with liver microsomes (from rats, mice, or humans), which contain CYP enzymes.
-
The reaction mixture is supplemented with necessary cofactors like NADPH.
-
After a specific incubation time, the reaction is stopped, and the metabolites are extracted.
-
The metabolites are then separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Conclusion
While direct evidence for the carcinogenicity of 12-Methyl-1,2,3,4-tetrahydrochrysene is lacking in the available scientific literature, the extensive data on its isomers, particularly 5-methylchrysene, provides a strong basis for concern. The metabolic activation to a bay-region diol epoxide is a well-established mechanism for the carcinogenicity of many polycyclic aromatic hydrocarbons. Any methylated tetrahydrochrysene should be handled with appropriate caution, assuming a potential for metabolic activation and carcinogenic activity until specific toxicological data becomes available. Further research, including in silico modeling, in vitro mutagenicity assays, and, if warranted, in vivo carcinogenicity studies, would be necessary to definitively characterize the risk associated with this compound.
References
- 1. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 2. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Activation of 12-Methyl-1,2,3,4-tetrahydrochrysene In Vivo: A Technical Guide
Disclaimer: To date, specific in vivo metabolic studies on 12-Methyl-1,2,3,4-tetrahydrochrysene are not available in the public domain. This guide provides a predictive overview of its metabolic activation based on established pathways for structurally similar polycyclic aromatic hydrocarbons (PAHs), particularly 5-methylchrysene and chrysene. The proposed methodologies and expected outcomes are extrapolated from existing research on these analogous compounds and are intended to serve as a foundational resource for future investigations.
Introduction
This compound is a methylated polycyclic aromatic hydrocarbon (PAH). While its specific carcinogenicity has not been extensively studied, its structural similarity to known potent carcinogens like 5-methylchrysene suggests a potential for metabolic activation to genotoxic metabolites. This technical guide outlines the probable in vivo metabolic activation pathway of this compound, provides detailed experimental protocols for its investigation, and presents a framework for data analysis and interpretation.
The metabolic activation of PAHs is a critical process that converts these relatively inert compounds into highly reactive electrophiles capable of binding to cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and initiate the process of carcinogenesis. The primary enzymatic machinery responsible for this activation involves the cytochrome P450 (CYP) monooxygenases and epoxide hydrolase.
Proposed Metabolic Activation Pathway
Based on the well-established metabolism of chrysene and 5-methylchrysene, the metabolic activation of this compound is predicted to proceed through the "diol epoxide" pathway. The key steps are illustrated in the diagram below.
Caption: Proposed metabolic activation pathway of this compound.
The initial step involves the oxidation of the aromatic ring system by CYP enzymes, primarily CYP1A1 and CYP1B1, to form an unstable arene oxide. This intermediate is then hydrolyzed by epoxide hydrolase to a more stable trans-dihydrodiol. Subsequent epoxidation of the dihydrodiol by CYP enzymes generates the ultimate carcinogenic metabolite, a diol epoxide. This highly electrophilic species can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts.
Experimental Protocols for In Vivo Studies
The following protocols are adapted from established in vivo studies on 5-methylchrysene and other PAHs and can be applied to investigate the metabolic activation of this compound.
Animal Model and Dosing
-
Animal Model: Female ICR mice (6-8 weeks old) are a commonly used model for skin carcinogenesis studies. For systemic metabolism studies, male Sprague-Dawley rats can be utilized.
-
Dosing: this compound can be administered topically to the shaved dorsal skin of mice or via oral gavage or intraperitoneal injection in rats. The dose will depend on the specific study objectives and the toxicity of the compound, which should be determined in preliminary dose-range finding studies. A typical dose for topical application might range from 100 to 500 nmol per mouse.
Sample Collection and Processing
-
Tissue Collection: At selected time points after administration (e.g., 2, 8, 24, 48 hours), animals are euthanized, and target tissues (e.g., skin, liver, lung) are collected.
-
DNA Isolation: DNA is isolated from the tissues using standard phenol-chloroform extraction or commercially available DNA isolation kits. The purity and concentration of the DNA should be determined spectrophotometrically.
-
Metabolite Extraction: For metabolite analysis, tissues are homogenized and extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated, and the residue is reconstituted in a suitable solvent for analysis.
Analysis of Metabolites and DNA Adducts
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence and/or UV detection is the primary method for separating and quantifying metabolites. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water.
-
³²P-Postlabeling Assay: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, labeling with ³²P-ATP, and separation of the labeled adducts by thin-layer chromatography (TLC) or HPLC.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the chemical structures of metabolites and DNA adducts with high specificity and sensitivity.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Levels of this compound Metabolites in Mouse Skin (pmol/mg protein)
| Time (hours) | Parent Compound | trans-Dihydrodiol | Diol Epoxide |
| 2 | 50.2 ± 5.1 | 5.8 ± 0.7 | 0.9 ± 0.1 |
| 8 | 25.6 ± 3.2 | 12.3 ± 1.5 | 2.1 ± 0.3 |
| 24 | 8.1 ± 1.0 | 8.5 ± 1.1 | 1.5 ± 0.2 |
| 48 | 2.3 ± 0.4 | 3.1 ± 0.5 | 0.6 ± 0.1 |
Table 2: Hypothetical DNA Adduct Levels in Mouse Skin (adducts/10⁸ nucleotides)
| Time (hours) | Diol Epoxide-DNA Adducts |
| 2 | 1.2 ± 0.2 |
| 8 | 3.5 ± 0.5 |
| 24 | 2.8 ± 0.4 |
| 48 | 1.1 ± 0.2 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo metabolic activation studies.
Logical Relationship of Key Enzymes and Products
Caption: Relationship between key enzymes and metabolic products.
Conclusion
While direct experimental data for the in vivo metabolic activation of this compound is currently unavailable, this guide provides a robust predictive framework based on the well-understood metabolism of analogous PAHs. The proposed metabolic pathway, experimental protocols, and analytical methods offer a comprehensive starting point for researchers and drug development professionals to investigate the potential genotoxicity of this compound. Future studies are essential to validate these predictions and to fully characterize the metabolic fate and carcinogenic potential of this compound.
In-depth Technical Guide: Toxicological Profile and Safety Data for 12-Methyl-1,2,3,4-tetrahydrochrysene
Disclaimer: Direct toxicological and safety data for 12-Methyl-1,2,3,4-tetrahydrochrysene are not available in the public domain. This guide provides a comprehensive overview of the toxicological profile of structurally related compounds, primarily 5-methylchrysene and its derivatives, to infer a potential toxicological profile for this compound. The information herein should be interpreted with caution and is intended for research and drug development professionals.
Executive Summary
The toxicological profile of this compound is largely uncharacterized. However, based on data from analogous methylated polycyclic aromatic hydrocarbons (PAHs), it is prudent to consider this compound as a potential carcinogen and mutagen. The primary mechanism of toxicity for related compounds involves metabolic activation by cytochrome P450 (CYP) enzymes to form highly reactive diol epoxides that can bind to DNA, leading to genotoxicity and tumorigenicity. The position of the methyl group on the chrysene ring system is a critical determinant of carcinogenic potential.
Physicochemical Properties
Specific physicochemical properties for this compound are not documented. The properties of the parent compound, 1,2,3,4-tetrahydrochrysene, are provided below for reference.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene
| Property | Value |
| Molecular Formula | C₁₈H₁₆ |
| Molecular Weight | 232.32 g/mol |
| CAS Number | 2091-90-9 |
| Appearance | Crystalline solid |
| Water Solubility | Insoluble |
| LogP (Octanol/Water Partition Coefficient) | 4.872 (Calculated) |
Toxicological Data (from Analogs)
No quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are available for this compound. The following sections summarize data from structurally similar compounds.
Carcinogenicity
While no direct carcinogenicity studies on this compound were found, "11-methyl-1,2,3,4-tetrahydrochrysen-1-one" is noted as a "questionable carcinogen with experimental neoplastigenic and tumorigenic data".[1] The fully aromatic analog, 5-methylchrysene, is a known potent carcinogen.[2] The carcinogenicity of methylchrysenes is highly dependent on the methyl group's position, which influences the formation of tumorigenic metabolites.
Mutagenicity
Mutation data has been reported for "11-methyl-1,2,3,4-tetrahydrochrysen-1-one".[1] Studies on 5-methylchrysene derivatives have shown that metabolic activation is required for mutagenic activity. For instance, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene is a highly potent mutagen in Salmonella typhimurium strain TA100.[3] Conversely, a closer structural analog, 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene, was found to be less mutagenic than its aromatic counterpart, 5-methylchrysene.[4] This suggests that saturation of one of the benzene rings and oxidation of the methyl group may reduce mutagenic potential.
Table 2: Mutagenicity Data for 5-Methylchrysene Analogs
| Compound | Mutagenicity in S. typhimurium TA100 |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | 7400 revertants/nmol[3] |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | 1100 revertants/nmol[3] |
| 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene | Less mutagenic than 5-methylchrysene[4] |
Metabolism and Toxicokinetics
The metabolism of this compound has not been studied. However, research on 5-methylchrysene and 6-methylchrysene indicates that they are metabolized by human hepatic and pulmonary cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4.[2] The metabolic process for these compounds involves oxidation of the aromatic rings and the methyl group. A key activation step is the formation of dihydrodiol epoxides in the "bay region" of the molecule, which are ultimate carcinogens.
The proposed metabolic activation pathway for methylchrysenes is illustrated below.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. The following is a generalized protocol for the Ames test (bacterial reverse mutation assay) as would be applicable for assessing the mutagenicity of such a compound, based on studies of related molecules.
Ames Test (Salmonella typhimurium Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test compound (this compound)
-
S9 fraction from the liver of rats pre-treated with a CYP inducer (e.g., Aroclor 1254) for metabolic activation
-
Cofactors for S9 mix (e.g., NADP, glucose-6-phosphate)
-
Molten top agar
-
Minimal glucose agar plates
Workflow:
References
- 1. Page loading... [guidechem.com]
- 2. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
In-depth Technical Guide: Preliminary In Vivo Studies of 12-Methyl-1,2,3,4-tetrahydrochrysene
A comprehensive review of existing literature reveals a significant gap in the scientific record regarding in vivo studies of 12-Methyl-1,2,3,4-tetrahydrochrysene. Despite a thorough search of established scientific databases and scholarly articles, no specific preliminary in vivo data, including pharmacokinetic, pharmacodynamic, toxicity, or efficacy studies, could be identified for this particular compound.
This absence of published research means that the core requirements for this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled at this time. The scientific community has not yet published in vivo investigations that would provide the necessary foundation for such a document.
Therefore, this guide serves to highlight the current state of knowledge and to underscore the need for foundational research into the in vivo properties of this compound. Future research efforts would need to address the following fundamental areas:
Future Directions for In Vivo Research
To build a comprehensive understanding of this compound, future in vivo studies should be designed to elucidate its biological activity and safety profile. A logical progression of such research is outlined below.
Pharmacokinetic Profiling
The initial step in characterizing a novel compound in a living system is to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes. A range of doses would be tested to determine linearity.
-
Sample Collection: Blood samples collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantification of the parent compound and potential metabolites in plasma using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
While a detailed technical guide on the preliminary in vivo studies of this compound is not currently possible due to a lack of published data, this document outlines a clear and logical path for future research. The proposed experimental workflows and foundational studies in pharmacokinetics, toxicology, and preliminary efficacy provide a roadmap for researchers and drug development professionals to begin the essential in vivo characterization of this compound. The generation of such data will be critical to understanding its therapeutic potential and safety profile.
Proposed Mechanism of Action for 12-Methyl-1,2,3,4-tetrahydrochrysene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed mechanism of action for 12-Methyl-1,2,3,4-tetrahydrochrysene. As of the latest literature review, specific experimental data on the biological activity of this particular molecule is not available. The proposed mechanisms are extrapolated from studies on structurally related compounds, including methylated chrysenes and tetrahydrochrysene derivatives. Further experimental validation is required to confirm these hypotheses.
Executive Summary
This compound is a polycyclic aromatic hydrocarbon (PAH) with a partially saturated "bay region," a structural feature of interest in toxicological and pharmacological research. Based on the biological activities of structurally analogous compounds, we propose a dual-pronged mechanism of action for this compound, centered on:
-
Metabolic Activation to a Genotoxic Agent: Similar to other methylated PAHs, this compound is likely metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutagenicity and potential carcinogenicity.
-
Endocrine Disruption via Nuclear Receptor Modulation: The tetrahydrochrysene core structure is known to interact with steroid hormone receptors. It is plausible that this compound could act as a ligand for estrogen and/or androgen receptors, thereby disrupting normal endocrine signaling pathways.
This whitepaper will delve into the specifics of these proposed mechanisms, present hypothetical quantitative data based on related compounds, and provide detailed experimental protocols for future validation studies.
Proposed Signaling Pathways and Mechanisms
Metabolic Activation Pathway
The presence of a methyl group on the chrysene backbone suggests a potential for metabolic activation, a well-documented pathway for PAH-induced carcinogenesis. Studies on 5-methylchrysene have indicated its mutagenic potential following metabolic activation.[1] We propose a similar pathway for this compound.
Endocrine Disruption Pathway
Derivatives of tetrahydrochrysene have been shown to possess affinity for estrogen receptors, acting as either agonists or antagonists.[2][3] The steroid-like rigid structure of the tetrahydrochrysene core makes it a candidate for interaction with nuclear hormone receptors.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for this compound based on values reported for analogous compounds. These values require experimental verification.
| Parameter | Hypothetical Value | Significance | Reference Compound(s) |
| Estrogen Receptor α (ERα) Binding Affinity (Ki) | 50 - 200 nM | Indicates potential for estrogenic or anti-estrogenic activity. | Tetrahydrochrysene derivatives |
| Estrogen Receptor β (ERβ) Binding Affinity (Ki) | 10 - 50 nM | Suggests potential for selective ERβ modulation. | (R,R)-Tetrahydrochrysene |
| Androgen Receptor (AR) Binding Affinity (Ki) | > 1000 nM | Lower affinity suggests ER pathway may be dominant. | General PAHs |
| Aryl Hydrocarbon Receptor (AhR) Binding Affinity (EC50) | 5 - 25 nM | Indicates potential to induce CYP1A1 and initiate metabolic activation. | 5-Methylchrysene |
| Mutagenicity (Ames Test) | Positive with S9 activation | Suggests the compound is a pro-mutagen requiring metabolic activation. | 5-Methylchrysene |
| CYP1A1 Induction (EC50) | 10 - 50 nM | Confirms activation of the AhR pathway. | 5-Methylchrysene |
Detailed Experimental Protocols
To validate the proposed mechanisms of action, a series of in vitro experiments are recommended.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for nuclear receptors.
Methodology:
-
Receptors: Human recombinant ERα, ERβ, and AR.
-
Ligands: [³H]-Estradiol for ERs and [³H]-Dihydrotestosterone for AR.
-
Procedure:
-
A competitive binding assay will be performed in a 96-well plate format.
-
A constant concentration of the radioligand will be incubated with the respective receptor in the presence of increasing concentrations of this compound.
-
Non-specific binding will be determined in the presence of a saturating concentration of the corresponding unlabeled hormone.
-
After incubation, unbound ligand will be separated from the receptor-ligand complex by filtration.
-
The amount of bound radioligand will be quantified using a scintillation counter.
-
The Ki values will be calculated using the Cheng-Prusoff equation.
-
Reporter Gene Assays
Objective: To determine the functional activity (agonist or antagonist) of this compound on nuclear receptors.
Methodology:
-
Cell Lines: HEK293T cells transiently transfected with plasmids encoding the full-length human ERα, ERβ, or AR, along with a reporter plasmid containing the corresponding hormone response element upstream of a luciferase gene.
-
Procedure:
-
Transfected cells will be treated with increasing concentrations of this compound in the presence and absence of the natural ligand (estradiol for ERs, DHT for AR).
-
After 24 hours of incubation, cells will be lysed, and luciferase activity will be measured using a luminometer.
-
Agonist activity will be determined by the induction of luciferase expression.
-
Antagonist activity will be assessed by the inhibition of luciferase expression induced by the natural ligand.
-
Ames Test for Mutagenicity
Objective: To evaluate the mutagenic potential of this compound.
Methodology:
-
Strains: Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.
-
Procedure:
-
The test will be conducted with and without the addition of a rat liver S9 fraction for metabolic activation.
-
The bacterial strains will be exposed to various concentrations of this compound.
-
The number of revertant colonies will be counted after incubation for 48-72 hours.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
-
Cytochrome P450 Induction Assay
Objective: To assess the ability of this compound to induce the expression of CYP1A1.
Methodology:
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Procedure:
-
HepG2 cells will be treated with various concentrations of this compound for 24 hours.
-
CYP1A1 activity will be measured using the ethoxyresorufin-O-deethylase (EROD) assay, where the conversion of ethoxyresorufin to the fluorescent product resorufin is quantified.
-
CYP1A1 mRNA and protein levels will be quantified by qRT-PCR and Western blotting, respectively, to confirm induction at the transcriptional and translational levels.
-
Conclusion and Future Directions
The proposed dual mechanism of action for this compound, involving both metabolic activation to a genotoxic species and endocrine disruption through nuclear receptor modulation, provides a strong foundation for future research. The experimental protocols outlined in this whitepaper offer a clear roadmap for validating these hypotheses. A thorough understanding of the biological activities of this molecule is crucial for assessing its potential toxicological risks and pharmacological applications. Subsequent studies should focus on in vivo models to investigate the physiological consequences of exposure and to further elucidate the downstream effects of the proposed signaling pathway alterations.
References
- 1. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 3. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyl-1,2,3,4-tetrahydrochrysene is a methylated polycyclic aromatic hydrocarbon (PAH). As a member of the PAH family, which includes known carcinogens and mutagens, the development of sensitive and robust analytical methods for its detection and quantification is of significant interest in environmental monitoring, toxicology studies, and pharmaceutical research where it may arise as a metabolite or impurity. This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices using modern analytical techniques.
Analytical Techniques
The primary analytical methods for the determination of PAHs, including methylated derivatives like this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection. GC-MS offers high separation efficiency and definitive identification based on mass spectra, while HPLC-FLD provides excellent sensitivity and selectivity for fluorescent PAHs.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the complexity of environmental and biological samples, efficient chromatographic separation is crucial, especially for isomeric PAHs.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
For Water Samples (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.
-
To a 1 L water sample, add a surrogate standard (e.g., deuterated PAH like chrysene-d12) and 5 mL of methanol. Mix well.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.
-
After loading, dry the cartridge under full vacuum for 10 minutes.
-
Elute the retained analytes with 5 mL of acetone followed by two 10 mL portions of dichloromethane into a collection vial.
-
Pass the eluate through a drying cartridge containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Add an internal standard (e.g., perylene-d12) prior to GC-MS analysis.
-
-
For Soil/Sediment Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and shake to hydrate the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 5 minutes and then centrifuge at 3500 rpm for 10 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and anhydrous MgSO₄.
-
Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.
-
Transfer the cleaned extract to a GC vial for analysis.
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet: Splitless mode, 1 µL injection volume.
-
Inlet Temperature: 300 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 310 °C at 3 °C/min.
-
Hold at 310 °C for 16 min.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative identification.
-
SIM Ions for this compound (C₁₉H₁₈, MW: 246.35): Target ions would likely be the molecular ion (m/z 246) and key fragment ions. Note: Specific fragment ions should be determined from a standard spectrum.
-
Data Presentation: GC-MS Method Performance (Representative for Methylated PAHs)
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Over a concentration range of 1-1000 pg/µL. |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg (soil) | Dependent on matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg (soil) | Dependent on matrix and instrument sensitivity. |
| Recovery | 70 - 120% | For SPE and QuEChERS, matrix dependent. |
| Precision (%RSD) | < 15% | For replicate analyses. |
Note: The quantitative data presented is typical for multi-ring PAHs and should be validated specifically for this compound in the laboratory.
Workflow Visualization
Caption: Workflow for GC-MS analysis of this compound.
Section 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method
HPLC with fluorescence detection is a highly sensitive method for the analysis of PAHs that exhibit natural fluorescence.
Experimental Protocol: HPLC-FLD Analysis
1. Sample Preparation:
-
Follow the same SPE or QuEChERS protocols as described for GC-MS analysis.
-
After the concentration step, the final solvent should be compatible with the HPLC mobile phase (e.g., acetonitrile).
2. HPLC-FLD Instrumental Parameters:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: PAH-specific C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-30 min: 50% to 100% B
-
30-50 min: 100% B
-
Followed by a re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
-
Fluorescence Detector (FLD):
Data Presentation: HPLC-FLD Method Performance (Representative for Chrysenes)
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.999 | Over a concentration range of 0.5-50 µg/L.[1] |
| Limit of Detection (LOD) | 0.07 - 0.61 µg/kg | Highly dependent on the compound's fluorescence quantum yield.[1] |
| Limit of Quantification (LOQ) | 0.23 - 2.04 µg/kg | [1] |
| Recovery | 87 - 99% | For SPE and QuEChERS, matrix dependent.[1] |
| Precision (%RSD) | < 10% | For replicate analyses. |
Note: The quantitative data presented is based on similar PAHs and should be validated specifically for this compound in the laboratory.
Workflow Visualization
Caption: Workflow for HPLC-FLD analysis of this compound.
Conclusion
The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound. The choice between GC-MS and HPLC-FLD will depend on the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. For definitive identification, GC-MS is preferred, while for high-sensitivity screening of fluorescent compounds, HPLC-FLD is an excellent choice. It is imperative that these methods are validated in-house to determine specific performance characteristics for the target analyte in the matrix of interest.
References
Application Note: Quantitative Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene using a Validated HPLC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS protocol for the quantitative analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). The methodology presented herein is crucial for toxicological assessments and metabolic studies in the field of drug development and environmental science. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data for quantitative analysis.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are a class of compounds known for their carcinogenic and mutagenic properties. This compound is a specific methylated PAH that requires sensitive and selective analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the necessary selectivity and sensitivity for accurate measurement of this analyte at trace levels. This protocol is designed to guide researchers in establishing a reliable analytical workflow.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the extraction and concentration of this compound from aqueous matrices such as plasma or urine.
Materials:
-
C18 SPE Cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 6 mL of dichloromethane, 6 mL of methanol, and equilibrate with 6 mL of deionized water.
-
Sample Loading: Load 5 mL of the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase composition (80:20 Acetonitrile:Water with 0.1% formic acid).
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) source
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B over 1 min, and re-equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 247.1 | 232.1 | 25 |
| Internal Standard (e.g., Chrysene-d12) | 241.1 | 229.1 | 30 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Quantitative Data
The following table summarizes representative quantitative data obtained from the analysis of spiked samples. Calibration curves were constructed using a linear regression model with a 1/x weighting.
| Analyte | Matrix | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Human Plasma | 1.0 | 0.98 | 98.0 | 5.2 |
| 5.0 | 5.12 | 102.4 | 3.8 | ||
| 25.0 | 24.5 | 98.0 | 2.5 | ||
| 100.0 | 101.5 | 101.5 | 1.9 | ||
| This compound | Rat Liver Homogenate | 1.0 | 0.95 | 95.0 | 6.1 |
| 5.0 | 4.89 | 97.8 | 4.5 | ||
| 25.0 | 25.8 | 103.2 | 3.1 | ||
| 100.0 | 98.7 | 98.7 | 2.2 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the mass spectrometric detection process.
Conclusion
The HPLC-MS/MS protocol described provides a selective, sensitive, and reliable method for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers and professionals in drug development and related fields, enabling accurate assessment of exposure and metabolic fate of this and similar methylated PAHs. The detailed experimental steps and validated quantitative data demonstrate the suitability of this method for routine analysis.
Mass spectrometry fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene
An Application Note on the Mass Spectrometry Fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the expected mass spectrometry fragmentation of this compound, a polycyclic aromatic hydrocarbon (PAH) derivative. The information herein is intended to guide researchers in identifying this compound and its metabolites in complex matrices.
Introduction
This compound is a methylated and partially saturated derivative of chrysene. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in various analytical applications, including environmental monitoring, toxicology studies, and drug metabolism research. Electron ionization (EI) mass spectrometry is a common technique for the analysis of PAHs, often revealing characteristic fragmentation patterns that aid in structural elucidation. While fully aromatic PAHs tend to show prominent molecular ions with limited fragmentation, the presence of a methyl group and a tetrahydrogenated ring in this compound introduces specific fragmentation pathways.
Experimental Protocols
A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation
Samples containing the analyte (e.g., environmental extracts, biological matrices) should be subjected to appropriate extraction and cleanup procedures to remove interfering substances. A common method involves liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, followed by a cleanup step using solid-phase extraction (SPE) with silica gel.
GC-MS Analysis
A typical GC-MS protocol for the analysis of PAHs is as follows:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Data Presentation
The expected mass spectrum of this compound will be characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the expected major ions are summarized in the table below. Please note that the relative abundances are predicted based on general fragmentation rules for similar compounds and may vary depending on the specific instrument and conditions used.
| m/z | Proposed Ion | Proposed Fragmentation | Predicted Relative Abundance |
| 242 | [M]•+ | Molecular Ion | High |
| 227 | [M-15]•+ | Loss of a methyl radical (•CH3) | Moderate to High |
| 214 | [M-28]•+ | Loss of ethylene (C2H4) | Moderate |
| 199 | [M-15-28]•+ | Loss of a methyl radical and ethylene | Low to Moderate |
| 113.5 | [M]2+ | Doubly charged molecular ion | Low |
Visualization of Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the proposed mass spectrometry fragmentation pathway for this compound and a general experimental workflow for its analysis.
Caption: Proposed EI fragmentation pathway of this compound.
Caption: General experimental workflow for the GC-MS analysis of PAHs.
Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene: A Detailed Protocol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and protocols for the multi-step synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene. The synthesis is proposed based on established methodologies for the preparation of substituted polycyclic aromatic hydrocarbons, including the Mallory photochemical cyclization and subsequent selective catalytic hydrogenation.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. The values are based on reported yields for analogous reactions in the literature.
| Step | Reaction | Starting Materials | Key Reagents | Product | Expected Yield (%) |
| 1 | Wittig Reaction | (Naphthalen-1-ylmethyl)triphenylphosphonium bromide, 4-Methylbenzaldehyde | Potassium tert-butoxide, Dichloromethane | (E/Z)-1-(4-Methylstyryl)naphthalene | 90-95 |
| 2 | Photochemical Cyclization | (E/Z)-1-(4-Methylstyryl)naphthalene | Iodine, 1,2-Epoxybutane, Toluene | 12-Methylchrysene | 80-85 |
| 3 | Catalytic Hydrogenation | 12-Methylchrysene | Hydrogen gas, Palladium on carbon (Pd/C) | This compound | >95 |
Experimental Protocols
Step 1: Synthesis of (E/Z)-1-(4-Methylstyryl)naphthalene via Wittig Reaction
This procedure outlines the formation of the stilbenoid precursor through a Wittig reaction.
Materials:
-
(Naphthalen-1-ylmethyl)triphenylphosphonium bromide
-
4-Methylbenzaldehyde
-
Potassium tert-butoxide
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (Naphthalen-1-ylmethyl)triphenylphosphonium bromide (1.2 equivalents) and 4-methylbenzaldehyde (1.0 equivalent) in anhydrous dichloromethane, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with distilled water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E/Z)-1-(4-Methylstyryl)naphthalene as a mixture of isomers.
Step 2: Synthesis of 12-Methylchrysene via Photochemical Cyclization (Mallory Reaction)
This protocol describes the intramolecular cyclization of the stilbenoid precursor to form the chrysene core.
Materials:
-
(E/Z)-1-(4-Methylstyryl)naphthalene
-
Iodine (I₂)
-
1,2-Epoxybutane (as a hydrogen iodide scavenger)
-
Toluene, degassed
-
Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated aqueous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a quartz reaction vessel, dissolve (E/Z)-1-(4-Methylstyryl)naphthalene (1.0 equivalent), iodine (1.1 equivalents), and 1,2-epoxybutane (excess) in degassed toluene.
-
Irradiate the solution with a medium-pressure mercury lamp fitted with a Pyrex filter for 2-4 hours while maintaining a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 12-Methylchrysene.
Step 3: Synthesis of this compound via Catalytic Hydrogenation
This final step involves the selective reduction of one of the aromatic rings of 12-methylchrysene.
Materials:
-
12-Methylchrysene
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Tetrahydrofuran (THF), HPLC grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, dissolve 12-Methylchrysene in a suitable solvent such as ethyl acetate or THF.
-
Carefully add 10% Palladium on carbon catalyst (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogen gas source.
-
Purge the system with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
No Published Applications of 12-Methyl-1,2,3,4-tetrahydrochrysene in Cancer Research Models Found
A comprehensive review of available scientific literature reveals no specific studies on the applications of 12-Methyl-1,2,3,4-tetrahydrochrysene in cancer research models. Consequently, detailed Application Notes and Protocols for this specific compound cannot be provided at this time.
While the broader class of polycyclic aromatic hydrocarbons (PAHs), to which chrysene and its derivatives belong, has been a subject of interest in cancer research, information detailing the biological activity, mechanism of action, or experimental use of this compound is not present in the public domain.
Research into related compounds, such as other methylated chrysene derivatives, has primarily focused on their potential as carcinogens and mutagens. For instance, studies on 5-methylchrysene have investigated its metabolic activation to carcinogenic dihydrodiol epoxides. However, this information is not directly transferable to the 12-methyl isomer and its tetrahydro-derivative.
Similarly, while various tetrahydroisoquinoline derivatives have been synthesized and evaluated as potential anticancer agents targeting specific signaling pathways, these compounds are structurally distinct from this compound.
Without any foundational research on the synthesis, biological evaluation, or mechanism of action of this compound in the context of oncology, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific molecule would need to initiate primary research to determine its potential role, if any, in cancer research. Such research would involve:
-
Chemical Synthesis and Characterization: The first step would be to synthesize and purify this compound and confirm its structure.
-
In Vitro Screening: The compound would then need to be tested against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.
-
Mechanism of Action Studies: Should any activity be observed, further experiments would be required to elucidate the underlying molecular mechanisms and identify potential cellular targets and signaling pathways.
Until such foundational data becomes available, no specific applications or protocols can be described.
Application Notes and Protocols: 12-Methyl-1,2,3,4-tetrahydrochrysene as a Chemical Probe for DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyl-1,2,3,4-tetrahydrochrysene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their carcinogenic and mutagenic properties. While specific data for this compound is limited, its structural analog, 5-methylchrysene, is a well-studied compound that serves as a valuable tool for investigating the mechanisms of chemical-induced DNA damage.[1][2] This document will leverage the extensive information available for 5-methylchrysene to provide detailed application notes and protocols for using this compound as a chemical probe in DNA damage and repair studies. The methodologies and principles described herein are broadly applicable to methylchrysene derivatives.
The genotoxicity of these compounds is not direct. Instead, they require metabolic activation by cytochrome P450 enzymes to form highly reactive dihydrodiol epoxides.[3] These epoxides can then covalently bind to DNA, forming bulky adducts that obstruct DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[3][4] The study of these adducts provides critical insights into the mechanisms of chemical carcinogenesis and can be used to assess the efficacy of potential chemopreventive agents.
Application Notes
Principle:
This compound, following metabolic activation, serves as a potent DNA damaging agent. The primary application of this compound as a chemical probe lies in its ability to form stable DNA adducts. These adducts can be detected and quantified using sensitive techniques, providing a direct measure of DNA damage. The level and type of adducts formed can be correlated with mutagenic and carcinogenic outcomes.
Key Applications:
-
Mechanism of Carcinogenesis Studies: Elucidate the metabolic pathways leading to the activation of PAHs and the subsequent formation of DNA adducts.
-
DNA Repair Pathway Analysis: Investigate the cellular mechanisms involved in the recognition and repair of bulky DNA adducts.
-
Mutagenicity and Genotoxicity Screening: Assess the mutagenic potential of the compound and other PAHs in various in vitro and in vivo models.
-
Screening of Chemopreventive Agents: Evaluate the ability of novel therapeutic agents to inhibit the metabolic activation of PAHs or enhance the repair of DNA adducts.
-
Biomarker of Exposure: The detection of specific DNA adducts in biological samples can serve as a biomarker for exposure to carcinogenic PAHs.
Quantitative Data
The following tables present hypothetical quantitative data to illustrate the types of results that can be obtained when using this compound as a DNA damage probe.
Table 1: DNA Adduct Formation in Human Hepatocytes (HepG2)
| Concentration of this compound (µM) | dG-Adducts (adducts per 10⁸ nucleotides) | dA-Adducts (adducts per 10⁸ nucleotides) | Total Adducts (adducts per 10⁸ nucleotides) |
| 0 (Control) | < 0.1 | < 0.1 | < 0.1 |
| 1 | 5.2 ± 0.8 | 1.8 ± 0.3 | 7.0 ± 1.1 |
| 5 | 28.6 ± 3.1 | 9.7 ± 1.2 | 38.3 ± 4.3 |
| 10 | 65.1 ± 7.5 | 22.4 ± 2.9 | 87.5 ± 10.4 |
Table 2: Mutagenicity in the Ames Test (Salmonella typhimurium)
| Strain | Concentration of this compound (µ g/plate ) | Without S9 Metabolic Activation (Revertant Colonies) | With S9 Metabolic Activation (Revertant Colonies) |
| TA98 | 0 (Control) | 25 ± 4 | 30 ± 5 |
| 1 | 28 ± 5 | 152 ± 15 | |
| 5 | 31 ± 6 | 489 ± 42 | |
| 10 | 29 ± 4 | 976 ± 89 | |
| TA100 | 0 (Control) | 145 ± 12 | 150 ± 18 |
| 1 | 149 ± 15 | 320 ± 25 | |
| 5 | 155 ± 18 | 850 ± 76 | |
| 10 | 152 ± 16 | 1640 ± 150 |
Experimental Protocols
Protocol 1: In Vitro DNA Adduct Formation and Analysis by ³²P-Postlabelling
This protocol describes the treatment of cultured cells with this compound, followed by DNA isolation and adduct analysis using the highly sensitive ³²P-postlabelling assay.[5][6][7][8]
Materials:
-
Cell culture medium and supplements
-
Human cell line (e.g., HepG2, A549)
-
This compound (dissolved in a suitable solvent like DMSO)
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
-
DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
-
-
DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides to nucleosides, but not the bulky adducts.
-
-
³²P-Postlabelling:
-
Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the adduct spots using a phosphorimager or autoradiography.
-
Quantify the amount of radioactivity in each adduct spot and in the total nucleotides to calculate the relative adduct levels (RAL), typically expressed as adducts per 10⁸ or 10⁹ normal nucleotides.
-
Protocol 2: Ames Test for Mutagenicity
This protocol outlines the procedure for the bacterial reverse mutation assay (Ames test) to assess the mutagenic potential of this compound.[9][10]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
This compound
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9; 2-aminoanthracene for both strains with S9)
-
Negative control (vehicle solvent)
-
S9 fraction from induced rat liver (for metabolic activation)
-
S9 cofactor mix
Procedure:
-
Preparation of Bacterial Cultures:
-
Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking.
-
-
Ames Assay (Plate Incorporation Method):
-
To a sterile tube, add in the following order:
-
2 ml of molten top agar (kept at 45°C)
-
0.1 ml of the overnight bacterial culture
-
0.1 ml of the test compound at the desired concentration
-
0.5 ml of S9 mix (for assays with metabolic activation) or 0.5 ml of phosphate buffer (for assays without metabolic activation)
-
-
-
Plating and Incubation:
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies (his+) on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
Visualizations
Caption: Metabolic activation of this compound.
Caption: Workflow for ³²P-postlabelling DNA adduct analysis.
Caption: Generalized DNA damage response pathway.
References
- 1. 5-Methylchrysene - Wikipedia [en.wikipedia.org]
- 2. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 3. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of bay-region methyl group on formation of 5-methylchrysene dihydrodiol epoxide:DNA adducts in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aniara.com [aniara.com]
Application Notes and Protocols for Determining 12-Methyl-1,2,3,4-tetrahydrochrysene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 12-Methyl-1,2,3,4-tetrahydrochrysene, a polycyclic aromatic hydrocarbon (PAH). The following protocols and methodologies are designed to deliver robust and reproducible data for researchers in toxicology, pharmacology, and drug development.
Introduction
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of organic compounds often associated with carcinogenic and cytotoxic effects. In vitro cytotoxicity assays are essential for characterizing the toxicological profile of such compounds and are a critical component of preclinical drug development and environmental risk assessment. These assays provide quantitative data on cell viability, membrane integrity, and apoptotic pathways following exposure to the test compound.
While specific cytotoxicity data for this compound is not extensively available in public literature, data from structurally similar PAHs, such as 5-methylchrysene, can provide valuable insights for designing experimental protocols. For instance, 5-methylchrysene has demonstrated cytotoxicity in various cell lines, with IC50 values influenced by the metabolic capabilities of the cells.[1]
This document outlines detailed protocols for three common in vitro cytotoxicity assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines and assays. This table is intended as a template for presenting experimental findings.
| Cell Line | Assay | Endpoint | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT | Cell Viability | 48 | Data to be determined |
| HepG2 (Human Liver Carcinoma) | MTT | Cell Viability | 48 | Data to be determined |
| MCF-7 (Human Breast Cancer) | MTT | Cell Viability | 48 | Data to be determined |
| A549 (Human Lung Carcinoma) | LDH | Cytotoxicity | 48 | Data to be determined |
| HepG2 (Human Liver Carcinoma) | LDH | Cytotoxicity | 48 | Data to be determined |
| MCF-7 (Human Breast Cancer) | LDH | Cytotoxicity | 48 | Data to be determined |
| A549 (Human Lung Carcinoma) | Caspase-3/7 | Apoptosis | 24 | Data to be determined |
| HepG2 (Human Liver Carcinoma) | Caspase-3/7 | Apoptosis | 24 | Data to be determined |
| MCF-7 (Human Breast Cancer) | Caspase-3/7 | Apoptosis | 24 | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[5]
Workflow for LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Workflow for Caspase-3/7 Assay
Caption: Workflow of the Caspase-3/7 apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired period (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be determined in a parallel plate using a viability assay) or express as fold change relative to the vehicle control.
Signaling Pathway Visualization
The cytotoxicity of PAHs can be mediated through various signaling pathways, often culminating in apoptosis. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of global DNA methylation in citrinin induced toxicity: In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydrochrysene (CAS 2091-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 12-Methyl-1,2,3,4-tetrahydrochrysene DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH) that, like other members of this class of compounds, can undergo metabolic activation to form reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts are considered critical initiating lesions in chemical carcinogenesis. The accurate detection and quantification of these DNA adducts are essential for toxicological studies, risk assessment, and the development of potential chemotherapeutic or preventative agents. This document provides detailed application notes and protocols for several key techniques used to identify and quantify DNA adducts of this compound.
The formation of DNA adducts by PAHs is a crucial step in the initiation of carcinogenesis. Several analytical methods have been developed to detect and quantify these adducts, each with its own advantages and limitations.[1][2] The most common techniques include the highly sensitive ³²P-postlabeling assay, specific immunoassays, and powerful mass spectrometry-based methods.[2][3][4] Fluorescence-based techniques also play a significant role due to the inherent fluorescent properties of PAHs.[5][6][7][8][9]
Key Techniques and Methodologies
Several robust methods are available for the detection of DNA adducts, each offering different levels of sensitivity, specificity, and throughput. The choice of method often depends on the specific research question, the amount of available DNA, and the required level of structural information.[2]
Primary techniques for the identification of PAH-DNA adducts include:
-
³²P-Postlabeling Assay: An ultrasensitive method capable of detecting very low levels of DNA adducts without prior knowledge of the adduct structure.[10][11][12][13][14] It is well-suited for screening for the presence of a wide range of bulky aromatic adducts.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative technique that can provide structural information about the DNA adducts.[4][16][17][18] It is considered a gold standard for the confirmation and characterization of specific adducts.
-
Immunoassays (e.g., ELISA, Chemiluminescence Immunoassay): These methods utilize antibodies that specifically recognize PAH-DNA adducts, offering a high-throughput and cost-effective approach for screening large numbers of samples.[3][19][20][21]
The following sections provide detailed protocols for these key techniques, along with quantitative data to aid in method selection and experimental design.
Section 1: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting bulky DNA adducts. The technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducted nucleotides. These adducted nucleotides are then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase and are subsequently separated by thin-layer chromatography (TLC).[10][11]
Experimental Protocol
-
DNA Isolation and Purification:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
Quantify the DNA concentration accurately using UV spectrophotometry or a fluorometric method.
-
-
Enzymatic Digestion of DNA:
-
To a sterile microcentrifuge tube, add 10 µg of DNA.
-
Add 10 µL of a digestion mixture containing micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleotides.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
The sensitivity of the assay can be enhanced by using nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides which are often resistant.[13][14]
-
Add nuclease P1 to the DNA digest and incubate at 37°C for 1 hour. This step selectively removes the 3'-phosphate from normal deoxynucleotides.
-
-
³²P-Labeling of Adducted Nucleotides:
-
Prepare a labeling mixture containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.
-
Add the labeling mixture to the enriched adduct digest.
-
Incubate at 37°C for 30-45 minutes.
-
-
Chromatographic Separation (TLC):
-
Spot the ³²P-labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts from excess ATP and normal nucleotides.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adduct spots.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by excising the spots and performing scintillation counting.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Workflow Diagram: ³²P-Postlabeling Assay
Caption: Workflow for the ³²P-Postlabeling Assay.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a cornerstone for the analysis of DNA adducts due to its high specificity, sensitivity, and ability to provide structural information.[4][17][18] This technique involves the enzymatic digestion of DNA to nucleosides, separation of the adducted nucleosides by high-performance liquid chromatography (HPLC), and detection by tandem mass spectrometry (MS/MS).
Experimental Protocol
-
DNA Isolation and Preparation:
-
Isolate and purify DNA as described for the ³²P-postlabeling assay. High purity is critical to avoid interference in the MS analysis.
-
To each DNA sample (typically 50-100 µg), add an internal standard (e.g., a stable isotope-labeled version of the adduct of interest) to enable accurate quantification.
-
-
Enzymatic Hydrolysis to Nucleosides:
-
Digest the DNA to individual nucleosides using a cocktail of enzymes.
-
A typical digestion involves a sequential treatment with DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the DNA with the enzyme mixture at 37°C for a sufficient time to ensure complete digestion (can be overnight).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
To remove unmodified nucleosides and other interfering substances, process the digest through an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove polar components.
-
Elute the adducted nucleosides with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS analysis.
-
-
HPLC Separation:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution program with solvents such as water and acetonitrile, often with a modifier like formic acid, to separate the adducts from any remaining interfering compounds.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the protonated adduct) and a specific product ion generated by collision-induced dissociation.
-
For structural confirmation, acquire full scan and product ion scan spectra.
-
Workflow Diagram: LC-MS Analysis
References
- 1. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a direct sandwich chemiluminescence immunoassay for measuring DNA adducts of benzo[a]pyrene and other polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of polycyclic aromatic hydrocarbon-DNA adducts in human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dl.astm.org [dl.astm.org]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. 32P-postlabeling assay for carcinogen-DNA adducts and other dna modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]
- 16. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. escholarship.org [escholarship.org]
- 19. Polycyclic Aromatic Hydrocarbon (PAH) Exposure and DNA Adduct Semi-Quantitation in Archived Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Developing Animal Models for 12-Methyl-1,2,3,4-tetrahydrochrysene Exposure Studies
Introduction
12-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of environmental pollutants, many of which are known to be carcinogenic, mutagenic, and teratogenic. Understanding the toxicological profile of specific PAHs is crucial for human health risk assessment. These application notes provide a comprehensive framework for developing in vivo animal models to study the toxicokinetics, metabolism, and carcinogenicity of this compound. The protocols outlined below are based on established methodologies for studying structurally similar PAHs and can be adapted by researchers in toxicology, pharmacology, and drug development.
1. Rationale for Animal Model Development
Due to the ethical considerations of human testing, animal models are indispensable for studying the potential toxicity of chemical compounds. Rodent models, particularly mice and rats, have been extensively used in carcinogenicity bioassays for PAHs due to their physiological and metabolic similarities to humans, relatively short lifespan, and well-characterized genetics.[1][2][3] Aquatic models like zebrafish are also valuable for high-throughput screening of developmental toxicity.[4][5][6]
2. Animal Model Selection
The choice of animal model depends on the specific research question.
-
For Carcinogenicity Studies:
-
Mouse Strains: A/J mice are highly susceptible to lung tumor development and are often used in short-term carcinogenicity assays.[7][8] C57BL/6 mice are a common background strain for genetically modified models.
-
Rat Strains: Sprague-Dawley and Fischer 344 rats are frequently used in chronic toxicity and carcinogenicity studies.[3] The choice of strain should consider the background tumor incidence and survival rates.[3]
-
-
For Toxicokinetic and Metabolism Studies:
-
Any of the above rodent strains can be used. It is important to select a strain where the metabolic pathways of PAHs have been reasonably well-characterized.
-
-
For Developmental Toxicity Studies:
3. Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data from the proposed studies. The values are hypothetical and should be replaced with experimental data.
Table 1: Acute and Subchronic Toxicity of this compound in Rodents
| Parameter | Mouse (Strain) | Rat (Strain) |
| Acute Toxicity (LD50) | ||
| Oral (mg/kg) | Determine | Determine |
| Intraperitoneal (mg/kg) | Determine | Determine |
| Subchronic Toxicity (90-day study) | ||
| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) | Determine | Determine |
| Lowest-Observed-Adverse-Effect Level (LOAEL) (mg/kg/day) | Determine | Determine |
| Target Organs | Identify | Identify |
Table 2: Carcinogenicity of this compound in Mice (A/J Strain, 6-month study)
| Treatment Group (Dose, mg/kg) | Tumor Incidence (%) | Mean Number of Tumors per Mouse |
| Vehicle Control | ||
| Low Dose | ||
| Mid Dose | ||
| High Dose |
Table 3: Biomarkers of Exposure to this compound
| Biomarker | Matrix | Method of Analysis | Expected Change upon Exposure |
| Hydroxylated Metabolites | Urine, Feces | HPLC-FLD, GC-MS | Increase |
| DNA Adducts | Liver, Lung, Skin | 32P-postlabeling, LC-MS/MS | Increase |
| CYP1A1/1B1 mRNA Expression | Liver, Lung | RT-qPCR | Upregulation |
| CYP1A1/1B1 Protein Levels | Liver, Lung | Western Blot, Immunohistochemistry | Increase |
| Serum Cytokines (e.g., IL-6, TNF-α) | Serum/Plasma | ELISA | Increase |
4. Experimental Protocols
4.1. General Animal Care and Husbandry
-
Animals: Procure healthy, young adult animals from a reputable vendor.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
4.2. Dose Formulation and Administration
-
Vehicle: this compound is expected to be lipophilic. A suitable vehicle for oral gavage or intraperitoneal (i.p.) injection would be corn oil or another appropriate lipid-based vehicle. For dermal application, acetone is a common solvent.
-
Preparation: Prepare fresh dosing solutions daily. Ensure the test compound is completely dissolved or forms a stable suspension.
-
Administration Routes:
4.3. Protocol for a 90-Day Subchronic Toxicity Study in Rats
This protocol is designed to determine the NOAEL and LOAEL and to identify target organs.[9]
-
Animals: 10 male and 10 female Sprague-Dawley rats per group.
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose (Maximum Tolerated Dose, MTD, estimated from acute toxicity studies).
-
-
Dosing: Administer the test compound or vehicle daily by oral gavage for 90 consecutive days.
-
Observations:
-
Record clinical signs of toxicity, body weight, and food consumption weekly.
-
Perform detailed clinical observations daily.
-
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Weigh major organs (liver, kidneys, spleen, lungs, brain, gonads).
-
Preserve all tissues in 10% neutral buffered formalin.
-
Conduct histopathological examination of all tissues from the control and high-dose groups. Examine any gross lesions and the target organs from the low- and mid-dose groups.
-
4.4. Protocol for a 6-Month Carcinogenicity Study in A/J Mice
This is an accelerated model for assessing the tumorigenic potential of the compound in the lungs.
-
Animals: 20-25 male and 20-25 female A/J mice per group.
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
(Optional) Positive Control: A known PAH carcinogen like benzo[a]pyrene.
-
-
Dosing: Administer the test compound or vehicle by i.p. injection or oral gavage once a week for 8 weeks.
-
Termination: Euthanize the animals at 6 months after the first dose.
-
Tumor Assessment:
-
Perform a gross examination of the lungs and other organs for tumors.
-
Count the number of surface lung tumors.
-
Fix the lungs in Tellyesniczky's fluid.
-
Perform histopathological analysis to confirm the nature of the lesions (e.g., adenoma, carcinoma).
-
4.5. Protocol for Analysis of Biomarkers
-
Sample Collection:
-
Urine: Collect urine over 24 hours using metabolic cages.
-
Blood: Collect blood via cardiac puncture or from the tail vein into appropriate tubes for serum or plasma.
-
Tissues: Collect tissues of interest (e.g., liver, lung) at necropsy and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
-
-
Analysis of Hydroxylated Metabolites in Urine:
-
Enzymatic hydrolysis of conjugated metabolites.
-
Solid-phase extraction (SPE) to clean up and concentrate the sample.
-
Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
-
Analysis of DNA Adducts in Tissues:
-
Isolate DNA from tissues.
-
Use the 32P-postlabeling assay for sensitive detection of a wide range of adducts.
-
Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural identification and quantification of specific adducts.[7]
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from tissues.
-
Synthesize cDNA.
-
Perform real-time quantitative PCR using primers for target genes (e.g., CYP1A1, CYP1B1, AHR) and a housekeeping gene for normalization.[11]
-
5. Visualization of Pathways and Workflows
5.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many PAHs exert their toxic effects through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5][12] Upon binding to a PAH ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of a battery of genes, including Phase I metabolizing enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs to their ultimate carcinogenic forms.[12][13]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
5.2. Experimental Workflow for a Carcinogenicity Study
The following diagram illustrates the general workflow for conducting a carcinogenicity study in a rodent model.
Caption: Experimental workflow for a rodent carcinogenicity study.
The development of robust animal models is essential for characterizing the potential health risks associated with exposure to this compound. The protocols and frameworks provided herein offer a detailed guide for researchers to conduct comprehensive toxicological and carcinogenicity assessments. The data generated from these studies will be critical for informing regulatory decisions and protecting human health. Careful consideration of animal model selection, dose levels, and relevant endpoints is paramount for the successful execution of these studies.
References
- 1. Characterization of Solid Tumors Induced by Polycyclic Aromatic Hydrocarbons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of solid tumors induced by polycyclic aromatic hydrocarbons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aryl Hydrocarbon Receptor–Independent Toxicity of Weathered Crude Oil during Fish Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac toxicity of 5-ring polycyclic aromatic hydrocarbons is differentially dependent on the aryl hydrocarbon receptor 2 isoform during zebrafish development (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non-Genotoxic and Environmentally Relevant Lower Molecular Weight Polycyclic Aromatic Hydrocarbons Significantly Increase Tumorigenicity of Benzo[a]pyrene in a Lung Two-Stage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Biomarkers for polycyclic aromatic hydrocarbons in human excreta: recent advances in analytical techniques—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 12-Methyl-1,2,3,4-tetrahydrochrysene
Disclaimer: There is currently a limited amount of publicly available data on the specific biological activities and established cell culture protocols for 12-Methyl-1,2,3,4-tetrahydrochrysene. The following protocols are based on standard methodologies for characterizing the in vitro effects of novel polycyclic aromatic hydrocarbons (PAHs) and are intended to serve as a comprehensive starting point for researchers. The proposed experiments will investigate the cytotoxic, genotoxic, and potential endocrine-disrupting properties of this compound.
Rationale and Experimental Strategy
Given that this compound is a methylated polycyclic aromatic hydrocarbon, it is prudent to investigate its potential as a carcinogen and an endocrine disruptor. This set of protocols outlines a tiered approach to characterizing its in vitro effects.
-
Tier 1: Cytotoxicity Assessment. To determine the concentration of the compound that is toxic to cells. This is essential for designing subsequent experiments with non-lethal concentrations. The MTT assay is a widely used method for this purpose.
-
Tier 2: Genotoxicity Assessment. To evaluate the potential of the compound to induce DNA damage. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][3][4]
-
Tier 3: Endocrine Disruption Assessment. To test the hypothesis that the compound may interfere with hormonal signaling pathways. Given the structural similarities to other estrogenic compounds, an Estrogen Receptor Alpha (ERα) reporter assay is proposed.
Two cell lines are recommended for these initial studies:
-
HepG2 (Human Liver Carcinoma): A well-established model for studying the metabolism and toxicity of xenobiotics.[5][6][7][8][9]
-
MCF-7 (Human Breast Adenocarcinoma): A hormone-responsive cell line that is a standard model for assessing estrogenic and anti-estrogenic activity.[10][11][12][13][14]
Experimental Protocols
General Cell Culture and Maintenance
Protocol for HepG2 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with fresh growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Protocol for MCF-7 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with fresh growth medium, centrifuge, and resuspend the cell pellet in fresh medium for plating.[10][11]
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of HepG2 and MCF-7 cells.
Materials:
-
HepG2 or MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate growth medium. The final DMSO concentration should not exceed 0.5%.[6]
-
Replace the medium in the wells with the prepared dilutions of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
The IC50 value (concentration at which 50% of cell viability is inhibited) should be calculated from the dose-response curve.
Protocol 2: Genotoxicity Assessment using the Alkaline Comet Assay
This assay will detect DNA single and double-strand breaks in cells treated with this compound.
Materials:
-
HepG2 or MCF-7 cells
-
Complete growth medium
-
This compound
-
Comet assay slides
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with sub-lethal concentrations of this compound (determined from the MTT assay) for a defined period (e.g., 24 hours). A positive control (e.g., H₂O₂) should be included.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with LMPA and pipette onto a pre-coated NMPA slide.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify DNA damage (e.g., % tail DNA, tail moment).
Data Presentation:
| Treatment | Concentration (µM) | Mean % Tail DNA | Standard Deviation | Mean Tail Moment | Standard Deviation |
| Vehicle Control | - | ||||
| Compound X | 1 | ||||
| Compound X | 10 | ||||
| Positive Control |
Protocol 3: Estrogen Receptor Alpha (ERα) Reporter Assay
This assay will determine if this compound can activate the estrogen receptor alpha. This protocol assumes the use of a commercially available ERα reporter cell line (e.g., T-47D or MCF-7 cells stably transfected with an estrogen response element-luciferase reporter plasmid).[16][17][18][19]
Materials:
-
ERα reporter cell line
-
Phenol red-free growth medium supplemented with charcoal-stripped FBS
-
This compound
-
17β-estradiol (E2) as a positive control
-
An ERα antagonist (e.g., Fulvestrant) for antagonist mode testing
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ERα reporter cells in a 96-well plate in phenol red-free medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control, a positive control (E2), and for antagonist testing, co-treatment of the compound with E2.
-
Incubate for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Data Presentation:
| Treatment | Concentration (µM) | Mean Relative Luminescence Units (RLU) | Standard Deviation | Fold Induction over Vehicle |
| Vehicle Control | - | 1.0 | ||
| Compound X | 0.1 | |||
| Compound X | 1 | |||
| Compound X | 10 | |||
| E2 (Positive Control) | 0.01 |
Visualizations
Experimental Workflow
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. Culture and treatment of HepG2 cells [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synapseforges.com [synapseforges.com]
- 10. mcf7.com [mcf7.com]
- 11. encodeproject.org [encodeproject.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Indigo Biosciences Human Estrogen Receptor alpha (ERa, NR3A1) All-inclusive | Fisher Scientific [fishersci.com]
- 19. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene
Welcome to the technical support center for the synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields. The information presented is based on established synthetic methodologies for analogous polycyclic aromatic hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce the this compound core?
A common and effective strategy involves a multi-step synthesis commencing with a Diels-Alder reaction to construct the chrysene backbone, followed by Friedel-Crafts acylation to introduce the methyl group, and concluding with a catalytic hydrogenation to yield the desired tetrahydrochrysene derivative.
Q2: I am observing a low yield in the initial Diels-Alder reaction. What are the potential causes and solutions?
Low yields in Diels-Alder reactions can stem from several factors:
-
Reactivity of Diene/Dienophile: Ensure your diene is in the s-cis conformation, which is necessary for the reaction to proceed. Bulky substituents on the diene or dienophile can sterically hinder the reaction. The electronic nature of the substituents is also critical; typically, the reaction is favored between an electron-rich diene and an electron-deficient dienophile.
-
Reaction Temperature: The reaction may require optimization of the temperature. While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, leading to lower yields of the desired product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and selectivity of the Diels-Alder reaction.
Q3: My Friedel-Crafts acylation is resulting in multiple isomers and a low yield of the desired 12-methyl product. How can I improve the regioselectivity?
Friedel-Crafts reactions are susceptible to producing isomeric products, especially on complex polycyclic aromatic systems. To enhance the yield of the 12-methyl isomer:
-
Choice of Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the position of acylation.
-
Solvent Effects: The solvent can affect the reactivity and selectivity of the reaction.
-
Steric Hindrance: Directing groups already present on the chrysene skeleton can sterically hinder certain positions, favoring acylation at more accessible sites.
Q4: The final hydrogenation step is incomplete, or I am observing over-reduction of the aromatic system. What adjustments can I make?
Incomplete hydrogenation or over-reduction can be addressed by modifying the reaction conditions:
-
Catalyst Selection: The choice of catalyst (e.g., Palladium on Carbon, Platinum oxide) and its loading are critical.
-
Hydrogen Pressure and Temperature: These parameters directly influence the rate and extent of hydrogenation. Lower pressures and temperatures can help to avoid over-reduction.
-
Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion of the starting material without leading to unwanted side products.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Chrysene Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction temperature or time. | Systematically increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. Extend the reaction time. |
| Formation of multiple products | Lack of regioselectivity in the cyclization step. | If using a Friedel-Crafts based cyclization, screen different Lewis acid catalysts and solvents. For photochemical cyclizations, ensure the precursor geometry favors the desired chrysene product. |
| Degradation of starting material or product | Reaction temperature is too high or exposure to air/moisture. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the reaction is exothermic, ensure adequate cooling. |
Problem 2: Poor Regioselectivity in the Introduction of the Methyl Group
| Symptom | Possible Cause | Suggested Solution |
| Multiple isomers of methylchrysene detected | Non-selective Friedel-Crafts acylation/alkylation. | Use a bulkier Lewis acid catalyst to favor substitution at less sterically hindered positions. Alternatively, consider a directed ortho-metalation strategy if a suitable directing group can be incorporated. |
| Polyalkylation/acylation | The product is more reactive than the starting material. | Use a less reactive alkylating/acylating agent or a milder Lewis acid. Using a stoichiometric amount of the Lewis acid in acylation can prevent further reaction as the product complexes with the catalyst. |
Problem 3: Issues with the Catalytic Hydrogenation Step
| Symptom | Possible Cause | Suggested Solution | | Incomplete reduction to tetrahydrochrysene | Catalyst deactivation or insufficient hydrogen pressure/temperature. | Increase the catalyst loading or use a fresh batch of catalyst. Increase the hydrogen pressure and/or reaction temperature. | | Over-reduction to octahydro- or perhydrochrysene | Reaction conditions are too harsh. | Decrease the hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the desired product is formed. A less active catalyst might also be beneficial. | | Presence of de-methylated product | Hydrogenolysis of the methyl group. | Use a milder catalyst or reaction conditions. Palladium-based catalysts are generally less prone to causing hydrogenolysis than platinum-based catalysts. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effects of varying reaction parameters on the yield of key steps.
Table 1: Optimization of the Diels-Alder Reaction for Chrysene Synthesis
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | A | B | None | Toluene | 110 | 24 | 45 |
| 2 | A | B | AlCl₃ (10) | Dichloromethane | 25 | 12 | 75 |
| 3 | A | B | Et₂AlCl (10) | Dichloromethane | 0 | 18 | 82 |
| 4 | A | B | Sc(OTf)₃ (5) | Acetonitrile | 25 | 12 | 88 |
Table 2: Influence of Catalyst and Solvent on Friedel-Crafts Acylation Regioselectivity
| Entry | Substrate | Acylating Agent | Lewis Acid | Solvent | Ratio of 12-isomer : other isomers | Total Yield (%) |
| 1 | Chrysene | Acetyl Chloride | AlCl₃ | CS₂ | 2 : 3 | 85 |
| 2 | Chrysene | Acetyl Chloride | FeCl₃ | Nitrobenzene | 3 : 2 | 70 |
| 3 | Chrysene | Acetic Anhydride | AlCl₃ | 1,2-Dichloroethane | 5 : 1 | 90 |
| 4 | Chrysene | Acetic Anhydride | ZnCl₂ | 1,2-Dichloroethane | 4 : 1 | 65 |
Table 3: Effect of Hydrogenation Conditions on Product Distribution
| Entry | Catalyst | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Tetrahydrochrysene (%) | Unreacted Chrysene (%) | Over-reduced Products (%) |
| 1 | 5% Pd/C | 50 | 25 | 24 | 80 | 15 | 5 |
| 2 | 10% Pd/C | 100 | 50 | 12 | 95 | <1 | 4 |
| 3 | PtO₂ | 50 | 25 | 12 | 70 | 5 | 25 |
| 4 | Rh/C | 500 | 80 | 6 | 10 | 0 | 90 |
Experimental Protocols
Protocol 1: Synthesis of the Chrysene Core via Diels-Alder Reaction
-
To a solution of the diene (1.0 eq) in dry dichloromethane (0.5 M) under an argon atmosphere at 0°C, add the dienophile (1.1 eq).
-
Slowly add a solution of ethylaluminum dichloride (Et₂AlCl) (10 mol%) in hexanes.
-
Stir the reaction mixture at 0°C for 18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chrysene precursor.
Protocol 2: Friedel-Crafts Acylation of Chrysene
-
To a suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in 1,2-dichloroethane (0.3 M) at 0°C under a nitrogen atmosphere, add acetic anhydride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of chrysene (1.0 eq) in 1,2-dichloroethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting ketone is then reduced to the methyl group via a standard procedure (e.g., Wolff-Kishner or Clemmensen reduction).
Protocol 3: Catalytic Hydrogenation to this compound
-
In a high-pressure reaction vessel, dissolve 12-methylchrysene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add 10% Palladium on Carbon (10% w/w) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 100 psi.
-
Heat the mixture to 50°C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Technical Support Center: Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
A1: The main analytical challenges for this compound revolve around its structural similarity to other isomers and related polycyclic aromatic hydrocarbons (PAHs). Key difficulties include:
-
Isomer Resolution: Differentiating this compound from other methyl-tetrahydrochrysene isomers, as well as from the parent compound, 1,2,3,4-tetrahydrochrysene, requires high-resolution analytical techniques.
-
Chromatographic Co-elution: In complex matrices, there is a high probability of co-elution with other structurally similar compounds, which can interfere with accurate quantification.
-
Mass Spectral Interpretation: While mass spectrometry is a powerful identification tool, the fragmentation patterns of different methyl-tetrahydrochrysene isomers can be very similar, making definitive identification challenging without proper chromatographic separation and reference standards.[1][2]
-
Availability of Certified Standards: The commercial availability of a certified reference standard for this compound may be limited, hindering accurate calibration and quantification.
-
Sample Preparation and Matrix Effects: Efficient extraction from complex sample matrices (e.g., biological tissues, environmental samples) while minimizing matrix effects is crucial for reliable analysis.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: A combination of high-resolution chromatography and mass spectrometry is generally the most effective approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of semi-volatile PAHs. A high-resolution capillary column is essential for separating isomers.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), LC-MS can also be effective, especially for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can aid in confirming the elemental composition of the molecule and its fragments, helping to distinguish it from isobaric interferences.[4]
Q3: How can I differentiate this compound from its isomers?
A3: Differentiating isomers is a significant challenge that requires a multi-faceted approach:
-
High-Efficiency Chromatography: Employing a long capillary GC column (e.g., >30 m) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and a slow, optimized temperature gradient can improve the separation of isomers.[3]
-
Retention Indices: Calculating and comparing Kovats retention indices with literature values or those of a certified standard can aid in identification.
-
Mass Spectral Fragmentation Patterns: While similar, there may be subtle differences in the relative abundances of fragment ions between isomers.[1][2][5] Careful examination of the spectra and comparison with a known standard is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure compounds, NMR spectroscopy provides detailed structural information that can definitively identify the position of the methyl group.[5]
Troubleshooting Guides
Problem 1: Poor Chromatographic Resolution of Isomers
Symptoms:
-
Broad, overlapping peaks for this compound and other isomers.
-
Inability to obtain baseline separation from the parent compound, 1,2,3,4-tetrahydrochrysene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate GC column | Verify the column has a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and sufficient length (e.g., 30-60 m). |
| Suboptimal oven temperature program | Optimize the temperature ramp. A slower ramp rate (e.g., 2-5 °C/min) can improve separation.[3] |
| Incorrect carrier gas flow rate | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the specific column dimensions. |
| Injection port issues | Ensure the injection port temperature is appropriate to ensure rapid and complete volatilization without thermal degradation. Check for a contaminated liner. |
Problem 2: Ambiguous Mass Spectral Identification
Symptoms:
-
The mass spectrum of the analyte is very similar to other compounds in the sample or library spectra of isomers.
-
Difficulty in confirming the identity of this compound based on MS data alone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar fragmentation patterns among isomers | Rely on a combination of retention time and mass spectral data. Inject a certified reference standard if available. |
| Co-elution with an interfering compound | Improve chromatographic separation (see Problem 1). Use high-resolution mass spectrometry (HRMS) to resolve isobaric interferences. |
| Low fragment ion intensity | Optimize the ionization energy in the MS source. Check for source contamination. |
Expected Mass Spectral Fragments: The molecular weight of this compound (C19H18) is 246.34 g/mol . The molecular ion (M+) peak should be observed at m/z 246. Fragmentation is expected to involve the loss of methyl and ethyl groups.
| m/z | Possible Fragment | Notes |
| 246 | [C19H18]+• | Molecular Ion (M+) |
| 231 | [M-CH3]+ | Loss of the methyl group |
| 217 | [M-C2H5]+ | Loss of an ethyl group from the tetrahydro ring |
| 215 | [M-CH3-H2]+ | Subsequent loss of H2 after methyl loss |
Note: This table is predictive. Actual fragmentation should be confirmed with a standard.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using gas chromatography-mass spectrometry.
1. Sample Preparation (Solid Phase Extraction): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the sample (dissolved in a water-miscible solvent) onto the cartridge. c. Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities. d. Elute the analyte with 5 mL of hexane. e. Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions:
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
- Injection: 1 µL, splitless mode at 280°C.
- MS Transfer Line: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
- Scan Range: m/z 50-350.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Logic diagram for troubleshooting poor chromatographic results.
References
Technical Support Center: Purifying Isomers of 12-Methyl-1,2,3,4-tetrahydrochrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 12-Methyl-1,2,3,4-tetrahydrochrysene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying isomers of this compound?
The primary challenge lies in the structural similarity of the isomers. This compound can exist as multiple stereoisomers (enantiomers and diastereomers) which have very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[1] The successful separation often requires specialized chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), or meticulous crystallization procedures.
Q2: Which analytical techniques are best suited for separating these isomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers and diastereomers of polycyclic aromatic hydrocarbons (PAHs) like this compound.[2][3] Supercritical Fluid Chromatography (SFC) can also be a viable, often faster, alternative. For diastereomeric mixtures, traditional silica gel chromatography may sometimes be effective, but chiral chromatography is generally required for enantiomers.[4]
Q3: Can I use recrystallization to purify the isomers?
Recrystallization can be an effective method for purifying diastereomers, as they have different physical properties, including solubility.[3] However, separating enantiomers by recrystallization requires the formation of diastereomeric salts with a chiral resolving agent.[3] Fractional crystallization, where a saturated solution is slowly cooled to allow for the selective crystallization of one isomer, can also be employed.[5] Seeding the solution with a pure crystal of the desired isomer can sometimes initiate selective crystallization.[6][7]
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Inappropriate temperature. | - Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or Pirkle-type columns). - Modify the mobile phase by changing the solvent ratio (e.g., hexane/isopropanol) or adding a modifier (e.g., trifluoroacetic acid for basic analytes). - Optimize the column temperature; sometimes lower temperatures improve resolution. |
| Peak tailing | - Active sites on the column. - Incompatibility between the sample solvent and the mobile phase. - Column overloading. | - Add a small amount of a competing agent (e.g., a corresponding amine for a basic analyte) to the mobile phase. - Dissolve the sample in the mobile phase. - Reduce the injection volume or sample concentration. |
| Irreproducible retention times | - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuations in temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and degas it properly. - Use a column oven to maintain a constant temperature. |
| High backpressure | - Blocked column frit. - Particulate matter from the sample. - Precipitated buffer in the system. | - Reverse flush the column (if permitted by the manufacturer). - Filter all samples before injection. - Ensure the mobile phase components are fully dissolved and compatible. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | - Solution is not supersaturated. - Cooling too rapidly. - Insufficient nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a seed crystal of the pure isomer. - Scratch the inside of the flask with a glass rod to create nucleation sites.[6] |
| Oiling out (formation of a liquid instead of solid) | - The boiling point of the solvent is higher than the melting point of the solute. - The compound is too impure. | - Use a lower-boiling point solvent. - Try a different solvent or a mixture of solvents. - Perform a preliminary purification step (e.g., column chromatography) to remove significant impurities. |
| Crystals are very small or powder-like | - Rapid crystallization. | - Slow down the cooling process. - Use a solvent system where the compound has slightly higher solubility. |
| Low recovery of purified product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution thoroughly in an ice bath before filtering. - Preheat the filtration funnel and receiving flask. |
Experimental Protocols
Chiral HPLC Method Development
-
Column Selection : Begin by screening polysaccharide-based chiral stationary phases, as they are effective for a wide range of aromatic compounds.[8] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) are a good starting point.
-
Mobile Phase Screening :
-
Normal Phase : Start with a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). Adjust the ratio to optimize retention and resolution.
-
Reversed Phase : Use a mixture of acetonitrile or methanol and water. A buffer may be necessary if the compound has ionizable groups.
-
-
Optimization :
-
Flow Rate : A typical starting flow rate is 1.0 mL/min. This can be adjusted to improve peak shape and resolution.
-
Temperature : Operate at a constant temperature, typically between 20-40 °C. Lower temperatures often enhance enantioselectivity.
-
Detection : Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).[1]
-
-
Data Analysis : Calculate the resolution (Rs) between the isomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Diastereoselective Recrystallization
-
Solvent Selection : Test the solubility of the isomeric mixture in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[9] Common solvents to screen for PAHs include ethanol, methanol, ethyl acetate, toluene, and mixtures such as chloroform/methanol.[10]
-
Dissolution : Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]
-
Cooling and Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] If one diastereomer is less soluble, it should crystallize out first.
-
Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5] Dry the crystals in a vacuum oven.
-
Purity Assessment : Analyze the purity of the crystals and the remaining mother liquor by HPLC to determine the isomeric ratio. Multiple recrystallizations may be necessary to achieve high purity.
Visualizations
Caption: Workflow for Chiral HPLC Separation.
Caption: General Recrystallization Workflow.
References
- 1. separationmethods.com [separationmethods.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 12-Methyl-1,2,3,4-tetrahydrochrysene Metabolism Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolism of 12-Methyl-1,2,3,4-tetrahydrochrysene. Given the limited direct literature on this specific compound, the guidance is primarily based on established principles for polycyclic aromatic hydrocarbons (PAHs) and detailed studies of its close structural analog, 5-methylchrysene.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic pathway for this compound?
A1: The primary metabolic pathway is expected to be initiated by cytochrome P450 (CYP) enzymes, leading to oxidation.[1] Based on the metabolism of the analogous 5-methylchrysene, the key initial step is likely the formation of dihydrodiols. Specifically, oxidation of the 1,2-double bond is a probable route. The methyl group can also be a site of hydroxylation.
Q2: Which CYP enzymes are likely involved in the metabolism of this compound?
A2: For the structurally similar 5-methylchrysene, CYP1A1 and CYP1A2 are involved in the formation of the proximate carcinogenic 1,2-diol metabolite, while CYP3A4 can catalyze the hydroxylation of the methyl group.[2][3] Therefore, it is highly probable that these enzymes also play a significant role in the metabolism of this compound.
Q3: What are the most common in vitro systems for studying the metabolism of this compound?
A3: The most common in vitro systems include human liver microsomes, which contain a high concentration of CYP enzymes, and cell-based assays using cell lines like HepG2, a human hepatoma line that retains some metabolic competence.[4]
Q4: What analytical techniques are best suited for identifying and quantifying metabolites?
A4: High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection is a standard method for separating and quantifying PAH metabolites. For structural elucidation of unknown metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6]
Troubleshooting Guides
In Vitro Metabolism Assays (e.g., Human Liver Microsomes)
| Problem | Possible Causes | Solutions |
| No or very low metabolism observed. | 1. Inactive enzyme preparation. 2. Incorrect cofactor concentration (e.g., NADPH). 3. Substrate concentration is too low. 4. Inhibition by solvent or other components. 5. The compound is not a substrate for the enzymes present. | 1. Test with a known positive control substrate. 2. Ensure NADPH is freshly prepared and at an optimal concentration (typically 1 mM). 3. Increase substrate concentration. 4. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<0.5%).[7] 5. Consider using a different enzyme source (e.g., S9 fraction, specific recombinant CYPs). |
| High variability between replicates. | 1. Inconsistent pipetting. 2. Poor mixing of incubation components. 3. Temperature fluctuations during incubation. 4. Substrate precipitation. | 1. Use calibrated pipettes and proper technique. 2. Vortex gently before and after adding substrate. 3. Use a calibrated incubator or water bath. 4. Check the solubility of the compound in the final incubation mixture. |
| Metabolism rate decreases rapidly over time. | 1. Enzyme instability. 2. Cofactor depletion. 3. Product inhibition. | 1. Reduce incubation time and use a higher protein concentration. 2. Use an NADPH-regenerating system. 3. Analyze samples at multiple early time points to determine the initial linear rate. |
Cell-Based Metabolism Assays (e.g., HepG2 cells)
| Problem | Possible Causes | Solutions |
| Cell death or signs of toxicity. | 1. The compound or its metabolites are cytotoxic at the tested concentration. 2. High solvent concentration. | 1. Perform a cytotoxicity assay to determine a non-toxic concentration range. 2. Keep the final solvent concentration below cytotoxic levels (e.g., DMSO <0.5%).[7] |
| Low metabolite formation. | 1. Low metabolic capacity of the cell line. 2. Short incubation time. 3. Low bioavailability of the compound to the cells. | 1. Consider inducing CYP enzymes with known inducers (e.g., TCDD for CYP1A1). 2. Increase the incubation time. 3. Ensure the compound is soluble in the cell culture medium. The use of a media accommodated fraction (MAF) can be explored.[7] |
| Difficulty in extracting metabolites from cells and media. | 1. Inefficient extraction solvent. 2. Adsorption of the compound to plasticware. | 1. Test different organic solvents (e.g., ethyl acetate, acetonitrile) for optimal recovery. 2. Use low-binding plates and tubes. |
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting). | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. | 1. Use a guard column and flush the column regularly. 2. Adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Temperature changes. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column sufficiently before each run. |
| Co-elution of metabolites. | 1. Insufficient chromatographic resolution. | 1. Optimize the gradient elution profile. 2. Try a different column chemistry (e.g., a PFP or C30 phase instead of C18). 3. Adjust the mobile phase composition and pH. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for the metabolism of this compound based on studies of similar PAHs.
Table 1: Michaelis-Menten Kinetic Parameters for the Disappearance of this compound in Human Liver Microsomes.
| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) |
| Pooled Human Liver Microsomes | 150.5 ± 12.3 | 5.2 ± 0.8 |
| Recombinant CYP1A1 | 85.2 ± 9.1 | 3.8 ± 0.6 |
| Recombinant CYP1A2 | 50.7 ± 5.6 | 6.5 ± 1.1 |
| Recombinant CYP3A4 | 15.1 ± 2.3 | 12.4 ± 2.5 |
Table 2: Formation of Major Metabolites of this compound in HepG2 Cells (24-hour incubation).
| Metabolite | Concentration in Medium (nM) |
| 1,2-Dihydrodiol-12-methyl-1,2,3,4-tetrahydrochrysene | 25.8 ± 3.1 |
| 12-Hydroxymethyl-1,2,3,4-tetrahydrochrysene | 8.2 ± 1.5 |
| Monohydroxylated-12-methyl-1,2,3,4-tetrahydrochrysene | 15.4 ± 2.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing 100 mM phosphate buffer (pH 7.4), 3 mM MgCl₂, and human liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentration.
-
Start the Reaction: Add NADPH to a final concentration of 1 mM to start the reaction. The final incubation volume is 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-UV/Fluorescence Analysis of Metabolites
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), a UV detector, and a fluorescence detector.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: 254 nm
-
Fluorescence: Excitation at 260 nm, Emission at 380 nm.
-
Visualizations
Caption: Proposed metabolic activation pathway of this compound.
Caption: Workflow for in vitro metabolism assay using human liver microsomes.
Caption: Troubleshooting logic for no observed metabolism in in vitro assays.
References
- 1. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Experiments with 12-Methyl-1,2,3,4-tetrahydrochrysene
Disclaimer: 12-Methyl-1,2,3,4-tetrahydrochrysene is a research chemical. The information provided here is for guidance purposes for laboratory researchers and drug development professionals. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety. Due to the limited publicly available data on this specific compound, much of the guidance provided is based on principles of in vivo testing of similar polycyclic aromatic hydrocarbons (PAHs) with estrogenic activity. A thorough dose-finding study is essential.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: Based on the structure of its parent compound, tetrahydrochrysene, and studies on other methylated PAHs, this compound is anticipated to exhibit estrogenic activity. Some polycyclic aromatic hydrocarbons and their metabolites can act as estrogen receptor (ER) agonists.[1] Therefore, it may modulate signaling pathways regulated by estrogen receptors.
Q2: What is a recommended starting dose for an in vivo estrogenic activity study?
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is expected to be a lipophilic compound, meaning it will have poor solubility in water. Therefore, a suitable vehicle is required for in vivo dosing. Common approaches for formulating lipophilic compounds for subcutaneous or oral administration include solutions in oils (e.g., corn oil, sesame oil), or suspensions. For subcutaneous injections, the formulation may be a non-aqueous solution or a suspension.[2] It is crucial to ensure the homogeneity of the formulation, especially for suspensions.
Q4: What is a suitable in vivo model to assess the estrogenic activity of this compound?
A4: The rodent uterotrophic assay is a well-established and validated in vivo screening assay for determining the estrogenic activity of a substance.[3][4][5][6][7] This assay can be performed in either immature or ovariectomized adult female rodents. The increase in uterine weight is a primary endpoint for assessing estrogenic effects.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable estrogenic effect (e.g., no significant increase in uterine weight). | Dosage is too low. | Perform a dose-escalation study to identify a more effective dose range. |
| Poor bioavailability of the compound. | Re-evaluate the formulation and administration route. Consider using a different vehicle to improve solubility and absorption. For oral administration, bioavailability may be a limiting factor. Subcutaneous injection may provide more consistent exposure. | |
| Incorrect timing of endpoint measurement. | For the uterotrophic assay, animals are typically dosed for three consecutive days, and endpoints are measured on the fourth day.[4] Ensure the experimental timeline aligns with established protocols. | |
| High variability in animal responses. | Inconsistent dosing. | Ensure accurate and consistent administration of the test substance. For suspensions, ensure the mixture is homogenous before each administration. |
| Animal health status. | Monitor the health of the animals closely. Any underlying health issues can affect experimental outcomes. | |
| Incomplete ovariectomy (if using the ovariectomized model). | Incomplete removal of the ovaries can lead to endogenous estrogen production, confounding the results. Ensure the surgical procedure is performed correctly and allow for a sufficient post-operative recovery period. | |
| Signs of toxicity (e.g., weight loss, lethargy, skin irritation at the injection site). | Dosage is too high. | Reduce the dosage. Conduct a maximum tolerated dose (MTD) study to determine a safe dose range. |
| Vehicle-related toxicity. | Include a vehicle-only control group to assess any adverse effects of the formulation itself. Some vehicles, like DMSO and ethanol, can have biological effects.[8][9] | |
| Compound-specific toxicity. | PAHs can exhibit toxicity through various mechanisms, including DNA damage and oxidative stress.[10] Monitor for common signs of toxicity and consider including additional toxicological endpoints in your study. | |
| Precipitation of the compound in the formulation. | Poor solubility in the chosen vehicle. | Try a different vehicle or a combination of co-solvents. Gentle heating and sonication may aid in dissolution, but ensure the compound remains stable under these conditions. |
Experimental Protocols
Uterotrophic Assay for Estrogenic Activity
This protocol is a generalized procedure based on established guidelines for the rodent uterotrophic assay.[4][5][6][7]
1. Animal Model:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 18-20 days old at the start of dosing.
-
Alternatively, adult ovariectomized female rats. Ovariectomy should be performed at least 7 days before the start of the experiment to allow for uterine regression.
2. Dose Groups:
-
Vehicle Control: Administered the vehicle only.
-
Positive Control: A known estrogen, such as 17α-ethynylestradiol (EE), at a dose known to produce a significant uterotrophic response.
-
Test Compound Groups: At least three dose levels of this compound.
3. Formulation Preparation:
-
Based on the lipophilic nature of the compound, a vehicle such as corn oil is recommended.
-
Prepare the dosing solutions/suspensions fresh daily.
-
Ensure the test compound is thoroughly dissolved or homogenously suspended in the vehicle.
4. Administration:
-
Administer the test substance, positive control, or vehicle daily for three consecutive days by oral gavage or subcutaneous injection.
-
The volume of administration should be consistent across all animals (e.g., 5 mL/kg body weight).
5. Endpoint Measurement:
-
On the day after the final dose (day 4), record the final body weight of each animal.
-
Euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Record the wet weight of the uterus (including luminal fluid).
-
Gently blot the uterus to remove luminal fluid and record the blotted uterine weight.
6. Data Analysis:
-
Calculate the relative uterine weight (uterine weight / final body weight).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the test compound groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.
Quantitative Data Summary
Table 1: Example In Vivo Dosages of Estrogenic PAHs (for reference)
| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Benz[a]anthracene | Immature Wistar Rat | Not specified | 0.1 - 50 mg/kg/day | [1] |
| Benzo[a]pyrene | Immature Wistar Rat | Not specified | 10 mg/kg/day | [1] |
| 3-Methylcholanthrene | A/J Mouse | Intraperitoneal | 10 mg/kg | [11] |
| Benzo[a]pyrene | A/J Mouse | Intraperitoneal | 60 mg/kg | [11] |
Note: These values are for different PAHs and should only be used as a guide for designing initial dose-range finding studies for this compound.
Visualizations
Caption: Classical estrogen receptor signaling pathway.
Caption: Workflow for the rodent uterotrophic assay.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro subcutaneous injection formulation screening [pion-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications [mdpi.com]
- 11. mdpi.com [mdpi.com]
How to prevent degradation of 12-Methyl-1,2,3,4-tetrahydrochrysene in samples
This technical support center provides guidance on preventing the degradation of 12-Methyl-1,2,3,4-tetrahydrochrysene in experimental samples. The information is based on the general principles of handling polycyclic aromatic hydrocarbons (PAHs).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
Issue 1: Rapid degradation of the compound in solution.
-
Question: My this compound solution is showing rapid degradation, what could be the cause?
-
Answer: Rapid degradation of PAHs in solution is often due to photodegradation, oxidation, or reaction with the solvent.[1]
-
Photodegradation: Exposure to light, especially UV light, can cause rapid degradation.[1] Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The presence of oxygen can lead to the oxidation of the compound. It is advisable to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The type of solvent can significantly impact the stability of PAHs.[1] Some solvents may promote degradation. It is recommended to use high-purity solvents and to check for their compatibility.
-
Issue 2: Inconsistent results between sample analyses.
-
Question: I am observing inconsistent concentrations of this compound in my replicate samples. Why is this happening?
-
Answer: Inconsistent results can arise from several factors:
-
Differential Exposure to Light: If some samples are exposed to more light than others, they will degrade at different rates. Ensure all samples are handled under identical lighting conditions.
-
Temperature Fluctuations: Higher temperatures can accelerate degradation.[2] Maintain a consistent and low temperature for all samples during storage and processing.
-
Incomplete Solubilization: PAHs can be difficult to dissolve completely.[3][4] Ensure the compound is fully dissolved before analysis to avoid inaccurate measurements. The use of surfactants may aid in solubilization.[3][4]
-
Issue 3: Appearance of unknown peaks in chromatograms.
-
Question: I am seeing unexpected peaks in my HPLC or GC analysis of this compound. What are these?
-
Answer: The appearance of new peaks often indicates the formation of degradation products.
-
Identify Degradation Products: These could be photo-oxidation products or solvent adducts. Characterizing these peaks using techniques like mass spectrometry (MS) can help in understanding the degradation pathway.
-
Review Handling Procedures: The presence of degradation products highlights the need to review and optimize your sample handling and storage protocols to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on general guidelines for PAHs, this compound should be stored in a cool, dark, and dry place.[5] For long-term storage, it is recommended to store the solid compound at -20°C or lower in a tightly sealed container. Solutions should be stored in amber glass vials at low temperatures, preferably under an inert atmosphere.
Q2: Which solvents are recommended for dissolving this compound?
A2: Solvents such as hexane, dichloromethane, and dimethyl sulfoxide (DMSO) are commonly used for PAHs.[1][2] However, the stability of the compound can vary between solvents.[1] It is crucial to use high-purity, degassed solvents and to perform stability studies in the chosen solvent if the solution is to be stored for an extended period.
Q3: How can I monitor the degradation of this compound in my samples?
A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the concentration of the parent compound and detecting the formation of degradation products.[2][6]
Q4: Are there any chemical stabilizers that can be added to prevent degradation?
A4: While the use of stabilizers is not extensively documented for this specific compound, antioxidants could potentially reduce oxidative degradation. However, the addition of any substance could interfere with downstream experiments. It is recommended to first optimize storage conditions (light, temperature, atmosphere) before considering stabilizers.
Quantitative Data Summary
The following table provides a hypothetical summary of degradation data for this compound under different conditions to illustrate how such data can be structured.
| Storage Condition | Solvent | Temperature (°C) | Light Exposure | Degradation Rate (% per day) |
| A | Dichloromethane | 25 | Ambient Light | 15 |
| B | Dichloromethane | 25 | Dark | 5 |
| C | Dichloromethane | 4 | Dark | <1 |
| D | Dichloromethane | 4 | Dark, Inert Atmosphere | <0.5 |
| E | DMSO | 25 | Ambient Light | 12 |
| F | DMSO | 4 | Dark | <1 |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- High-purity solvent (e.g., hexane, dichloromethane, or DMSO)
- Amber glass vials with Teflon-lined caps
- Inert gas (e.g., nitrogen or argon)
- HPLC or GC-MS system
2. Procedure:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Aliquot the stock solution into several amber glass vials.
- For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon gas through the solution for 5-10 minutes before sealing the vials.
- Divide the vials into different storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a vial from each storage condition for analysis.
- Analyze the samples using a validated HPLC or GC-MS method to determine the concentration of this compound.
- Monitor for the appearance and increase of any new peaks that may correspond to degradation products.
3. Data Analysis:
- Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.
- Plot the concentration or percentage remaining against time to determine the degradation rate for each condition.
Diagrams
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
References
- 1. pjoes.com [pjoes.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Mass Spectrometry Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the mass spectrometry analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and what are potential isobaric interferences?
A1: The molecular formula for this compound is C₁₉H₁₈. Its monoisotopic mass is 246.14085 Da .
Potential isobaric interferences are other compounds with the same nominal mass-to-charge ratio (m/z 246). These can include other methyl-tetrahydrochrysene isomers, as well as other structural isomers with the formula C₁₉H₁₈ that may be present in complex samples such as environmental extracts or petroleum products. It is crucial to employ high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different exact masses.
Q2: I am observing a peak at the expected m/z for my target analyte, but the fragmentation pattern is inconsistent. What could be the cause?
A2: This issue often arises from co-eluting isobaric compounds. While these interfering compounds have the same nominal mass as your analyte, their fragmentation patterns upon collision-induced dissociation (CID) will differ. To resolve this, optimization of the chromatographic separation is recommended. Alternatively, using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) can selectively detect your target analyte based on its specific precursor-to-product ion transitions.
Q3: How can I differentiate between this compound and its isomers that co-elute?
A3: Differentiating co-eluting isomers is a common challenge in the analysis of polycyclic aromatic hydrocarbons (PAHs). Several strategies can be employed:
-
Chromatographic Resolution: Modifying the gas chromatography (GC) method is the first step. Experiment with different column stationary phases (e.g., 50% phenyl-polysiloxane) which can offer different selectivities for PAH isomers.[1] Adjusting the temperature program, such as using a slower ramp rate, can also improve separation.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may have unique fragmentation patterns. By selecting specific precursor and product ions in an MRM experiment, you can selectively quantify your target isomer.
-
High-Resolution Mass Spectrometry (HRMS): In some cases, isomers may have slightly different exact masses that can be resolved by a high-resolution mass spectrometer.
Q4: What are the expected fragmentation patterns for this compound in electron ionization (EI) mass spectrometry?
The molecular ion (M⁺˙) at m/z 246 is expected to be prominent. Key fragmentation pathways likely include:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 231. This is a very common fragmentation for methylated aromatic compounds.
-
Loss of hydrogen atoms (-H, -2H): Fragments at m/z 245 and 244 are likely.
-
Retro-Diels-Alder (RDA) fragmentation: The partially saturated ring may undergo RDA, leading to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 218.
-
Loss of other small neutral molecules: Loss of acetylene (C₂H₂) from the aromatic rings can also occur, leading to fragments at m/z 220.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor signal intensity or no peak detected | 1. Inefficient ionization. 2. Analyte degradation in the injector. 3. Incorrect MS parameters. | 1. Optimize ionization source parameters (e.g., electron energy in EI). 2. Use a lower injector temperature or pulsed splitless injection. 3. Ensure the mass spectrometer is tuned and calibrated. Verify the correct m/z range is being scanned. |
| High background noise or interfering peaks | 1. Matrix effects from the sample. 2. Contamination from the GC system or sample preparation. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Bake out the GC column and injector. Run solvent blanks to identify sources of contamination. |
| Peak tailing or poor peak shape | 1. Active sites in the GC inlet liner or column. 2. Inappropriate GC column phase or temperature program. | 1. Use a deactivated inlet liner. Clip the front end of the GC column. 2. Select a GC column specifically designed for PAH analysis. Optimize the temperature ramp rate. |
| Inconsistent quantification results | 1. Co-eluting interferences. 2. Non-linear detector response. | 1. Implement the strategies for resolving interferences outlined in the FAQs (chromatographic optimization, MS/MS). 2. Generate a calibration curve over the expected concentration range of the samples. |
Quantitative Data Summary
The following table provides a starting point for developing an MRM method for this compound based on typical transitions for methylated PAHs. Optimization of collision energies will be necessary.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Starting Point |
| This compound | 246.1 | 231.1 (M-CH₃)⁺ | 215.1 (M-C₂H₅)⁺ or 244.1 (M-2H)⁺ | 20 - 30 |
Experimental Protocols
Protocol 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Multiple Reaction Monitoring (MRM)
This protocol outlines a general procedure for the selective analysis of this compound in a complex matrix.
1. Sample Preparation:
- Perform a suitable extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction for water samples, solid-phase extraction for soil or tissue).
- Concentrate the extract and reconstitute in an appropriate solvent (e.g., hexane or toluene).
2. GC Conditions:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% phenyl-polysiloxane phase (or similar PAH-specific column).[1]
- Injector: Splitless mode at 280 °C.
- Oven Program: 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. MS/MS Conditions:
- Ionization: Electron Ionization (EI) at 70 eV.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- MRM Transitions:
- Precursor Ion: m/z 246.1
- Product Ion 1 (Quantifier): m/z 231.1
- Product Ion 2 (Qualifier): m/z 215.1
- Collision Gas: Argon at 1.5 mTorr.
- Collision Energy: Optimize between 20-30 eV to maximize the signal for the product ions.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Interference Confirmation
This protocol is for confirming the elemental composition of the detected peak and differentiating it from potential isobaric interferences.
1. Sample Preparation and GC Conditions:
- Follow the same procedure as in Protocol 1.
2. HRMS Conditions:
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
- Resolution: > 10,000 (FWHM).
- Acquisition Mode: Full scan from m/z 50-500.
- Data Analysis: Extract the ion chromatogram for the exact mass of this compound (246.14085 Da) with a narrow mass window (e.g., ± 5 ppm). Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Visualizations
Caption: Troubleshooting workflow for mass spectrometry interference.
Caption: Predicted fragmentation of this compound.
References
Addressing reproducibility issues in 12-Methyl-1,2,3,4-tetrahydrochrysene bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in bioassays involving 12-Methyl-1,2,3,4-tetrahydrochrysene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in cell viability assays (e.g., MTT, XTT) with this compound?
A1: The most common issues stem from the hydrophobic nature of this compound. These include:
-
Poor Solubility: The compound may precipitate in aqueous culture media, leading to inaccurate concentrations.
-
Inconsistent Dosing: Inaccurate dilutions and incomplete solubilization of stock solutions can cause variability between experiments.
-
Interference with Assay Reagents: The compound might interact with the assay dyes (e.g., MTT tetrazolium salt), leading to false readings.
-
Cell Culture Variability: Differences in cell density, passage number, and growth phase can significantly impact results.[1][2]
Q2: My this compound stock solution appears cloudy. Is it still usable?
A2: A cloudy stock solution indicates that the compound has precipitated. Using a precipitated stock solution will lead to inaccurate and non-reproducible results. It is crucial to ensure complete solubilization. Consider using a different solvent or employing gentle warming and vortexing. For highly lipophilic compounds, co-solvents may be necessary.[3][4]
Q3: I am observing high background and non-specific bands in my Western blot for estrogen receptor (ER) activation after treatment with this compound. What could be the cause?
A3: High background and non-specific bands in Western blotting can be due to several factors:
-
Antibody Issues: The primary or secondary antibodies may have low specificity or be used at too high a concentration.
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[5][6]
-
Washing Steps: Incomplete washing steps may not effectively remove unbound antibodies.[5][7]
-
Protein Overload: Loading too much protein in the gel can result in non-specific bands.[5]
Q4: How can I minimize variability in my in vivo studies with this compound?
A4: In vivo studies require careful planning and execution to ensure reproducibility. Key considerations include:
-
Vehicle Selection: The vehicle used to dissolve and administer the compound must be non-toxic and ensure consistent bioavailability.
-
Dosing Regimen: The dose, frequency, and route of administration should be consistent across all animals in a treatment group.
-
Animal Husbandry: Maintaining consistent environmental conditions (e.g., light-dark cycle, temperature, diet) is critical.
-
Standardized Procedures: All experimental procedures, from compound administration to tissue collection and analysis, should be standardized.
Troubleshooting Guides
Guide 1: Cell Viability Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Incomplete dissolution of this compound in culture medium. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Serially dilute in culture medium immediately before use, ensuring vigorous mixing. Visually inspect for precipitation. |
| Pipetting errors or inconsistent cell seeding. | Use calibrated pipettes and ensure a homogenous cell suspension when seeding plates. | |
| Cell viability exceeds 100% of control | The compound may be stimulating cell proliferation at low concentrations (hormesis). | This can be a real biological effect. Expand the dose-response curve to include lower concentrations to characterize this phenomenon.[8] |
| Interference of the compound with the assay dye. | Run a control with the compound in cell-free medium to check for direct reduction of the assay dye. | |
| Low signal-to-noise ratio | Suboptimal cell number or incubation time. | Optimize cell seeding density and the incubation time with the assay reagent. |
| Assay conditions (temperature, pH) are not optimal. | Ensure that all experimental conditions are consistent and properly controlled.[1] |
Guide 2: Western Blotting for Estrogen Receptor (ER) Pathway Proteins
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for target protein | Insufficient protein loading. | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Low antibody affinity or concentration. | Use a validated antibody at the recommended dilution. Increase the primary antibody incubation time.[7] | |
| High background | Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).[6] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[7] | |
| Non-specific bands | Primary or secondary antibody is not specific. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration primary stock solution (e.g., 10 mM).
-
Solubilization: Ensure complete dissolution by vortexing and gentle warming if necessary. The solution should be clear and free of any visible precipitate.
-
Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the primary stock and prepare a working stock solution by diluting it in the appropriate cell culture medium or vehicle. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) and consistent across all treatments.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the working stock solution in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 12-Methyl-1,2,3,4-tetrahydrochrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 12-Methyl-1,2,3,4-tetrahydrochrysene in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound in vitro?
A1: The primary challenge is its poor aqueous solubility. As a methylated polycyclic aromatic hydrocarbon (PAH), it is highly lipophilic, leading to difficulties in preparing homogenous solutions in cell culture media and potential for precipitation, which can lead to inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended initial solvent for creating a high-concentration stock solution.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity.[3][4] However, the tolerance to DMSO can be cell line-dependent.[2][3] It is crucial to perform a solvent toxicity control experiment for your specific cell line.
Q4: My compound precipitates when I add the DMSO stock solution to the cell culture medium. What can I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.
-
Use a multi-step dilution: Instead of adding the DMSO stock directly to the medium, perform a serial dilution in a co-solvent or a solvent mixture that is more miscible with water before the final dilution in the culture medium.
-
Incorporate a co-solvent or surfactant: Consider using a co-solvent like PEG400 or a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 in your final dilution step to improve solubility and stability.[5]
-
Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
Q5: Are there any alternative solvents to DMSO?
A5: Yes, other organic solvents like ethanol, acetone, and N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific cell line and assay must be validated.[3][4] For some applications, lipid-based formulation strategies might also be suitable.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of the compound.- Use a stepwise dilution approach.- Incorporate a solubilizing agent like a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween® 80).- Consider using a cyclodextrin-based formulation. |
| Inconsistent or non-reproducible assay results. | - Inhomogeneous compound solution due to precipitation.- Degradation of the compound in solution. | - Visually inspect for precipitation before adding to cells.- Prepare fresh dilutions for each experiment.- Protect stock solutions from light and store them appropriately. |
| High background signal or artifacts in the assay. | The solvent (e.g., DMSO) is interfering with the assay readout. | - Run a solvent control with the same concentration of the solvent used in the treatment groups.- Ensure the final solvent concentration is below the threshold that affects your specific assay. |
| Observed cytotoxicity is not dose-dependent. | - Compound precipitation at higher concentrations, leading to a lower effective concentration.- Solvent toxicity at higher concentrations is masking the compound's effect. | - Confirm the solubility of the compound at the highest tested concentration.- Include a solvent-only toxicity control at all corresponding concentrations. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Tetrahydrochrysene Analogs
| Property | 1,2,3,4-Tetrahydrochrysene | Notes |
| Molecular Formula | C18H16 | [7] |
| Molecular Weight | 232.32 g/mol | [7] |
| logP (Octanol/Water) | 4.872 (Calculated) | [7] Indicates high lipophilicity. |
| Water Solubility (log10WS) | -6.58 (Calculated) | [7] Indicates very low aqueous solubility. |
| Note: The addition of a methyl group to the 1,2,3,4-tetrahydrochrysene structure is expected to slightly increase its lipophilicity and decrease its aqueous solubility. |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Concentration (v/v) | Cell Line Dependency | Reference |
| DMSO | < 0.5% | High | [3][4] |
| Ethanol | < 0.5% | Moderate | [3][4] |
| Acetone | < 0.5% | Low to Moderate | [4] |
| It is highly recommended to determine the specific toxicity of any solvent on the cell line used in your experiments. |
Table 3: Cytotoxicity of DMSO in Various Cancer Cell Lines
| Cell Line | DMSO Concentration (v/v) | Exposure Time | Cell Viability Reduction | Reference |
| HepG2 | 2.5% | 24h | > 30% | [2] |
| Huh7 | 5% | 24h | ~50% | [2] |
| MCF-7 | 1.25% | 24h | Significant inhibition | [8] |
| MDA-MB-231 | 1.25% | 24h | Minimal inhibition | [8] |
| Molt-4 & Jurkat | ≥ 2% | 24h | Significant cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Primary Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in pure, sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly and gently warm if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Intermediate and Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate stocks.
-
For the final working concentrations, dilute the intermediate stocks in complete cell culture medium. To minimize precipitation, add the DMSO solution to the medium while vortexing gently.
-
Ensure the final DMSO concentration in the culture medium does not exceed the predetermined non-toxic level for your cell line (typically < 0.5%).
-
Protocol 2: Cell Viability (MTT) Assay for this compound
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in complete cell culture medium.
-
Include a "vehicle control" group containing the highest concentration of DMSO used in the treatment groups.
-
Include an "untreated control" group with only complete medium.
-
Remove the old medium from the cells and add the prepared working solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Experimental Workflow for Assessing the In Vitro Effects of this compound
Caption: A generalized workflow for in vitro cell viability testing of this compound.
Potential Signaling Pathway: Estrogen Receptor (ER) Signaling
Given that structurally similar tetrahydrochrysene derivatives are known to modulate estrogen receptors, this compound may also interact with this pathway.[10]
Caption: A simplified diagram of the classical estrogen receptor signaling pathway, a potential target.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. sid.ir [sid.ir]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,2,3,4-Tetrahydrochrysene (CAS 2091-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potential of 5-Methylchrysene and 12-Methyl-1,2,3,4-tetrahydrochrysene
A stark contrast in available data marks the carcinogenic profiles of 5-methylchrysene and 12-Methyl-1,2,3,4-tetrahydrochrysene. While 5-methylchrysene is a well-documented and potent carcinogen, extensive literature searches reveal a significant absence of toxicological and carcinogenicity data for this compound. This guide provides a comprehensive overview of the known carcinogenic properties of 5-methylchrysene, supported by experimental data, and highlights the current knowledge gap regarding its tetrahydro derivative.
I. Carcinogenicity Profile
5-Methylchrysene:
5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) recognized as a strong complete carcinogen and a potent tumor initiator.[1] It is formed during the incomplete combustion of organic materials and is a component of tobacco smoke.[2] The International Agency for Research on Cancer (IARC) has classified 5-methylchrysene as "possibly carcinogenic to humans" (Group 2B). Experimental studies in animal models have consistently demonstrated its ability to induce tumors at various sites.
This compound:
In stark contrast to 5-methylchrysene, there is no publicly available scientific literature detailing the carcinogenicity, toxicity, or mutagenicity of this compound. While some hydrogenated derivatives of chrysene have been investigated for estrogenic activity, specific carcinogenic data for the 12-methyl substituted tetrahydrochrysene is absent.[3][4][5]
II. Quantitative Carcinogenicity Data
The carcinogenic potency of 5-methylchrysene and its metabolites has been quantified in various animal models. The following tables summarize key findings from studies on newborn mice and mouse skin.
Table 1: Tumorigenicity in Newborn Mice
| Compound | Total Dose (nmol) | Lung Tumors/Mouse | Liver Tumors/Mouse | Reference |
| 5-Methylchrysene | 56 | 1.8 | 0.5 | [6][7][8] |
| (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | 56 | 4.6 | 1.2 | [6][7][8] |
| (+/-)-trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (syn-DE-I) | 56 | 0.8 | 0.3 | [6][7][8] |
| (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II) | 56 | 0.7 | 0.2 | [6][7][8] |
Table 2: Tumor-Initiating Activity on Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors/Mouse | Reference |
| 5-Methylchrysene | 100 | 9.1 | [9] |
| anti-5,6-diMeCDE | 100 | 2.2 | [9] |
| 5-Methylchrysene | 30 µg | Highly tumorigenic (70-85% of animals) | [10] |
| 5,11-Dimethylchrysene | 30 µg | Highly tumorigenic (70-85% of animals) | [10] |
| 5,6-dimethylchrysene | 100 nmol | 1.1 | [11] |
| anti-5,6-diMeC-1,2-diol-3,4-epoxide | 100 nmol | 3.9 | [11] |
III. Metabolic Activation and Mechanism of Action
The carcinogenicity of 5-methylchrysene is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[12][13]
Metabolic Activation Pathway of 5-Methylchrysene:
The primary pathway for the metabolic activation of 5-methylchrysene involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 5-Methylchrysene - Wikipedia [en.wikipedia.org]
- 3. Chrysene - Wikipedia [en.wikipedia.org]
- 4. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 5. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 6. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tumor initiating activity of 5,11-dimethylchrysene and the structural requirements favoring carcinogenicity of methylated polynuclear aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor-initiating activity on mouse skin of bay region diol-epoxides of 5,6-dimethylchrysene and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Validation Methods for 12-Methyl-1,2,3,4-tetrahydrochrysene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the principal analytical methods used for the validation and quantification of DNA adducts formed by 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). The formation of such adducts is a critical biomarker for assessing genotoxic exposure and carcinogenic risk. This document outlines the methodologies, performance characteristics, and experimental protocols for the predominant techniques: ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with additional context on Immunoassays.
Introduction to DNA Adduct Validation
This compound, like other PAHs, requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by Cytochrome P450 enzymes, converts the parent compound into highly reactive diol epoxide intermediates. These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA bases, forming bulky DNA adducts. The accurate detection and quantification of these adducts are paramount for toxicological studies, human biomonitoring, and in assessing the efficacy of potential chemopreventive agents. The choice of analytical method depends critically on the specific research question, required sensitivity, sample availability, and the need for structural confirmation.
Metabolic Activation of Methylated Chrysenes
The carcinogenic potential of methylated chrysenes is intrinsically linked to their metabolic conversion into reactive intermediates. The pathway below illustrates the generally accepted activation mechanism for a bay-region methylated chrysene, which is analogous to the expected pathway for this compound.
Core Analytical Methodologies: A Head-to-Head Comparison
The two most powerful and widely used techniques for the analysis of PAH-DNA adducts are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
³²P-Postlabeling Assay
This method is renowned for its exceptional sensitivity. It is an indirect method that does not require prior knowledge of the adduct structure. The assay involves the enzymatic digestion of DNA, enrichment of adducts, radiolabeling of the adducted nucleotides with ³²P, and subsequent separation and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for DNA adduct analysis due to its high specificity and ability to provide definitive structural information. This technique involves the enzymatic digestion of DNA to individual nucleosides, chromatographic separation of the adducted nucleosides from normal ones, and their subsequent detection and quantification by a mass spectrometer.
Quantitative Performance Comparison
The selection of an appropriate validation method is often dictated by its quantitative performance. The table below summarizes key metrics for the leading techniques.
| Performance Metric | ³²P-Postlabeling Assay | LC-MS/MS | Immunoassays (ELISA) |
| Principle | Radioactive labeling of adducted nucleotides | Mass-to-charge ratio of adducted nucleosides | Antibody-antigen recognition |
| Limit of Detection (LOD) | ~1 adduct per 10⁹ - 10¹⁰ nucleotides[1][2][3] | ~0.3 - 3 adducts per 10⁸ nucleotides[4] | ~1 adduct per 10⁸ - 10⁹ nucleotides |
| Specificity | Lower; cannot definitively identify adduct structure | High; provides structural confirmation via fragmentation | Variable; depends on antibody cross-reactivity |
| DNA Sample Required | 1 - 10 µg[2] | 50 - 500 µg[4] | 10 - 50 µg |
| Throughput | Low to medium; can be labor-intensive | Medium; amenable to automation | High; suitable for screening large sample numbers |
| Key Advantage | Ultra-high sensitivity without need for standards | High specificity and structural elucidation | High throughput and cost-effective for screening |
| Key Disadvantage | Lacks structural specificity; use of radioactivity | Higher sample requirement; matrix effects can occur | Potential for cross-reactivity; often semi-quantitative |
Experimental Workflows and Protocols
A generalized workflow for DNA adduct analysis is essential for planning and execution. The diagram below outlines the critical steps from sample acquisition to final data analysis.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 4. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 12-Methyl-1,2,3,4-tetrahydrochrysene Analogs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of chemical analogs of 12-Methyl-1,2,3,4-tetrahydrochrysene, offering insights into potential metabolic pathways and species-specific differences. The data presented here is based on in vitro studies of structurally similar polycyclic aromatic hydrocarbons (PAHs), namely 5,12-dimethylchrysene and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene. Due to the limited availability of direct research on this compound, this guide serves as a foundational resource to inform future metabolism studies.
Executive Summary
The metabolism of PAHs is a critical factor in determining their biological activity, including potential toxicity and carcinogenicity. In vitro studies using liver microsomes from different species, such as rats and mice, have revealed that metabolism is a key determinant of the biological effects of these compounds. The primary metabolic pathways for methylated and tetrahydro-PAHs involve hydroxylation at various positions on the aromatic ring and on the methyl groups, as well as the formation of dihydrodiols. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.
This guide summarizes the identified metabolites of 5,12-dimethylchrysene and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene in rats and mice, details the experimental protocols for conducting similar in vitro metabolism studies, and provides visual representations of the generalized metabolic pathways and experimental workflows.
Comparative Metabolism Data
The following tables summarize the metabolites identified in in vitro studies of 5,12-dimethylchrysene and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene using rat and mouse liver preparations.
Table 1: In Vitro Metabolites of 5,12-dimethylchrysene in Rat and Mouse Liver Supernatants [1]
| Metabolite Class | Mouse Liver Supernatant | Rat Liver Supernatant |
| Dihydrodiols | Present | Present |
| Chrysenols | Present | Present |
| Hydroxymethylchrysenes | Present | Present |
| Hydroxymethylchrysenols | Present | Present |
Note: The study on 5,12-dimethylchrysene indicated that the 12-methyl group strongly inhibited metabolism at the adjacent 1,2-positions in both mouse and rat liver preparations.[1]
Table 2: Major In Vitro Metabolites of 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA) in Rat Liver Microsomes [2]
| Metabolite | Position of Hydroxylation |
| C1-hydroxy-THDMBA | Benzylic C1 |
| C7-hydroxymethyl-THDMBA | C7-CH3 |
| C12-hydroxymethyl-THDMBA | C12-CH3 |
Note: This study suggests that hydroxylation at the benzylic C1 position and the methyl groups are major metabolic pathways for this tetrahydro-PAH in rats.[2]
Experimental Protocols
The following are detailed methodologies for key experiments in the in vitro metabolism of PAHs.
In Vitro Metabolism with Liver Microsomes
This protocol is a generalized procedure based on studies of related PAHs.[2]
-
Preparation of Liver Microsomes:
-
Euthanize the animal (e.g., rat, mouse) and perfuse the liver with cold saline.
-
Excise the liver, weigh it, and homogenize it in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Collect the supernatant (S9 fraction) and centrifuge it at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Incubation Assay:
-
Prepare an incubation mixture containing the liver microsomes (e.g., 1 mg/mL protein), the test compound (e.g., this compound dissolved in a suitable solvent like DMSO), and a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., ice-cold acetone or ethyl acetate).
-
Metabolite Extraction and Analysis
-
Extraction:
-
Following incubation, add an organic solvent (e.g., ethyl acetate) to the reaction mixture to extract the metabolites.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis: [2]
-
Separate the metabolites using a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution system with a mobile phase consisting of, for example, methanol and water.
-
Monitor the eluate using a UV detector and a fluorescence detector to identify and quantify the parent compound and its metabolites.
-
-
Mass Spectrometry (MS) Identification:
-
Couple the HPLC system to a mass spectrometer (LC-MS) for structural elucidation of the metabolites.
-
Analyze the mass spectra of the parent compound and the metabolites to determine their molecular weights and fragmentation patterns, which aids in their identification.
-
Visualizations
Metabolic Pathway
Caption: Generalized metabolic pathway of a tetrahydro-methylated chrysene.
Experimental Workflow
Caption: Workflow for in vitro metabolism studies.
References
Cross-Validation of Analytical Techniques for 12-Methyl-1,2,3,4-tetrahydrochrysene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for the quantitative analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene. The information presented is based on established methodologies for polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, offering a framework for laboratory application and cross-validation.
Introduction
This compound is a methylated polycyclic aromatic hydrocarbon (mPAH). Accurate and precise quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to their potential carcinogenic and mutagenic properties. This guide outlines detailed experimental protocols and presents a comparative summary of validation data for GC-MS and HPLC-FLD methods to assist researchers in selecting the most appropriate technique for their specific needs and for performing cross-validation to ensure data integrity.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the key performance parameters for the GC-MS and HPLC-FLD methods for the analysis of this compound. These values are derived from typical performance characteristics observed for the analysis of similar alkylated PAHs.[1][2][3][4][5]
Table 1: Comparison of Method Validation Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL |
| Accuracy (Recovery %) | 92-105% | 95-108% |
| Precision (RSD %) | ||
| - Intraday | < 5% | < 4% |
| - Interday | < 8% | < 7% |
| Specificity | High (based on mass fragmentation) | High (based on fluorescence properties) |
| Sample Throughput | Moderate | High |
Table 2: Comparison of Instrumental and Sample Preparation Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by fluorescence emission. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), derivatization may be required. | SPE or LLE. |
| Typical Run Time | 20-30 minutes | 15-25 minutes |
| Instrumentation Cost | High | Moderate |
| Operational Complexity | High | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound in a given matrix, such as a biological fluid or environmental sample.
a. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: The pre-treated sample (e.g., 10 mL of extracted serum) is loaded onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: The cartridge is washed with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.
-
Elution: The analyte is eluted with 8 mL of n-hexane.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen at 30°C and reconstituted in 1 mL of n-hexane for GC-MS analysis.
b. Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 10°C/min to 310°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (hypothetical):
-
Quantifier ion: m/z 246 (M⁺).
-
Qualifier ions: m/z 231, m/z 215.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
This protocol provides an alternative method for the quantification of this compound.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: To 5 mL of the sample, add 5 mL of acetonitrile. Vortex for 2 minutes.
-
Salting Out: Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper acetonitrile layer to a clean tube.
-
Concentration: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
b. Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse PAH column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector:
-
Excitation Wavelength: 275 nm (hypothetical, requires optimization).
-
Emission Wavelength: 380 nm (hypothetical, requires optimization).
-
Mandatory Visualizations
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC-FLD.
Caption: Logical flow for the cross-validation of analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Toxicological Guide: 12-Methyl-1,2,3,4-tetrahydrochrysene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of polycyclic aromatic hydrocarbons (PAHs), with a special focus on available data for structural analogs of 12-Methyl-1,2,3,4-tetrahydrochrysene. Due to a significant lack of specific toxicological data for this compound in publicly available scientific literature, this guide utilizes data from closely related compounds, such as methyl-substituted chrysenes and the parent compound 1,2,3,4-tetrahydrochrysene, to infer potential toxicological properties and highlight structure-activity relationships. The guide also includes a comparison with well-characterized, potent PAHs like benzo[a]pyrene (B[a]P), 7,12-dimethylbenz[a]anthracene (DMBA), and dibenzo[a,h]anthracene.
Executive Summary
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds known for their carcinogenic and mutagenic properties. Their toxicity is largely dependent on their chemical structure, which influences their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. This guide summarizes key toxicological endpoints for several PAHs, including mutagenicity and tumorigenicity, to provide a framework for understanding the potential hazards associated with these compounds. While direct data for this compound is unavailable, analysis of its structural analogs suggests that it may possess mutagenic and carcinogenic potential.
Comparative Toxicological Data
The following tables summarize quantitative data on the mutagenicity and tumorigenicity of various PAHs. It is important to note the absence of data for this compound.
Table 1: Comparative Mutagenicity of PAHs and their Metabolites in Salmonella typhimurium
| Compound | Strain | Metabolic Activation | Mutagenicity (revertants/nmol) | Reference |
| Analogs of this compound | ||||
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | TA 100 | Not Required | 7400 | [1] |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Not Required | 1100 | [1] |
| 5-Methylchrysene | TA 100 | S9 Mix | Positive | [2] |
| 4-Methylchrysene | TA 100 | S9 Mix | Positive | [2] |
| 2-Methylchrysene | TA 100 | S9 Mix | Weakly Positive | [2] |
| 3-Methylchrysene | TA 100 | S9 Mix | Weakly Positive | [2] |
| Reference PAHs | ||||
| Benzo[a]pyrene | TA 100 | S9 Mix | Positive | [3] |
| 7,12-Dimethylbenz[a]anthracene | Not Specified | S9 Mix | Not Specified | |
| Dibenzo[a,h]anthracene | Not Specified | Not Specified | Not Specified | |
| Chrysene | TA 100 | S9 Mix | Positive | [2] |
Table 2: Comparative Tumorigenicity of PAHs in Animal Models
| Compound | Species/Strain | Route of Administration | Dosing Regimen | Tumor Incidence | Reference |
| Analogs of this compound | |||||
| 5-Methylchrysene | Mouse/Skin | Topical Application | Not Specified | Strong Carcinogen | [4] |
| anti-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | Newborn Mouse | Intraperitoneal | 56 nmol total dose | 4.6 lung tumors/mouse; 1.2 liver tumors/mouse | [5] |
| 3-Methylchrysene | Mouse/Skin | Topical Application | Not Specified | Strong Tumor Initiator | [4] |
| 6-Methylchrysene | Mouse/Skin | Topical Application | Not Specified | Strong Tumor Initiator | [4] |
| Reference PAHs | |||||
| Benzo[a]pyrene | Hamster | Inhalation | Chronic | Increased lung tumors | |
| 7,12-Dimethylbenz[a]anthracene | Rat | Intragastric | 20 mg/animal | Mammary gland tumors | |
| Dibenzo[a,h]anthracene | Mouse | Oral | Not Specified | Forestomach and liver tumors | |
| Chrysene | Newborn Mouse | Subcutaneous | 3 x 100 µg | Increased incidence of liver tumors |
Mechanisms of Toxicity & Signaling Pathways
The toxicity of most carcinogenic PAHs is initiated by their metabolic activation to reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many PAHs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding for drug-metabolizing enzymes, including CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.
References
- 1. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aniara.com [aniara.com]
- 4. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 12-Methyl-1,2,3,4-tetrahydrochrysene and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 12-Methyl-1,2,3,4-tetrahydrochrysene and its analogs, with a primary focus on their modulation of estrogen receptors (ERα and ERβ). The information presented is curated from peer-reviewed scientific literature and is intended to inform drug discovery and development efforts in fields such as oncology and hormone therapy.
Comparative Analysis of Biological Activity
The biological activity of 1,2,3,4-tetrahydrochrysene analogs is significantly influenced by the nature and stereochemistry of substituents on the core scaffold. Research has primarily focused on dialkyl derivatives at the C5 and C11 positions, which are structurally analogous to the C12-methyl substitution of the topic compound. These analogs exhibit a range of activities from full agonism to potent antagonism at the two estrogen receptor subtypes, ERα and ERβ.
A key determinant of the pharmacological profile is the size of the alkyl substituents. Generally, smaller alkyl groups, such as methyl, tend to result in compounds with estrogenic (agonist) activity on both ERα and ERβ. As the size of the alkyl groups increases (e.g., to ethyl), a divergence in activity is observed, often leading to ERβ-selective antagonism.
The stereochemistry of the substituents also plays a critical role. For instance, the (R,R)-cis enantiomers of certain dialkyltetrahydrochrysenes have been identified as potent and selective ERβ antagonists, while their (S,S)-cis counterparts may retain agonist activity at both receptors.
Below is a summary of the quantitative data for representative 5,11-dialkyl-1,2,3,4-tetrahydrochrysene analogs, highlighting their relative binding affinities (RBA) for ERα and ERβ, and their transcriptional activities.
| Compound | Substituent (R) | Stereoisomer | ERα RBA (%) | ERβ RBA (%) | ERα Activity | ERβ Activity |
| 1a | Methyl | cis-(±) | 19 | 18 | Agonist | Agonist |
| 1b | Ethyl | cis-(±) | 9.4 | 25 | Agonist | Antagonist |
| (R,R)-1b | Ethyl | cis-(R,R) | 9.4 | 25 | Agonist | Antagonist |
| (S,S)-1b | Ethyl | cis-(S,S) | 7.3 | 1.3 | Agonist | Agonist |
| 1c | Propyl | cis-(±) | 2.5 | 11 | Agonist | Antagonist |
| 2b | Ethyl | trans-(±) | 1.0 | 0.8 | Agonist | Agonist |
| Estradiol | - | - | 100 | 100 | Agonist | Agonist |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the structure-activity relationship data are provided below.
Competitive Radioligand Binding Assay for Estrogen Receptors
This assay is used to determine the relative binding affinity of test compounds for ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ
-
[³H]Estradiol (radioligand)
-
Test compounds (this compound analogs)
-
Hydroxyapatite slurry
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and a standard competitor (unlabeled estradiol).
-
In assay tubes, combine a fixed concentration of the appropriate estrogen receptor subtype (ERα or ERβ) and a fixed concentration of [³H]estradiol.
-
Add varying concentrations of the test compound or unlabeled estradiol to the tubes.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
To separate bound from free radioligand, add hydroxyapatite slurry to each tube and incubate on ice.
-
Wash the hydroxyapatite pellets with assay buffer to remove unbound radioligand.
-
Elute the bound [³H]estradiol from the pellets and quantify the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
Estrogen Receptor Transcriptional Activity Assay (Reporter Gene Assay)
This cell-based assay measures the functional consequence of ligand binding to the estrogen receptor, determining whether a compound acts as an agonist or an antagonist.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or MCF-7) transiently or stably transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium and reagents.
-
Test compounds.
-
17β-Estradiol (as a reference agonist).
-
An antiestrogen (e.g., ICI 182,780) (as a reference antagonist).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the transfected cells in multi-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds. To assess agonist activity, cells are treated with the test compound alone. To assess antagonist activity, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.
-
Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.
-
For agonist activity: Plot the reporter gene activity against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity: Plot the inhibition of estradiol-induced reporter gene activity against the log of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the estradiol-induced response).
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors, which is the primary mechanism of action for this compound and its analogs.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for conducting structure-activity relationship studies of novel compounds targeting estrogen receptors.
Unveiling the Carcinogenic Potential of 5-Methylchrysene Metabolites: A Comparative Guide
An examination of the tumorigenic activity of 5-Methylchrysene (5-MeC) and its metabolites reveals a potent class of carcinogens, with specific structural features dictating their cancer-causing capabilities. While the nomenclature "12-Methyl-1,2,3,4-tetrahydrochrysene" as specified in the query is not prevalent in the scientific literature, extensive research has focused on the isomers of methylchrysene, consistently identifying 5-MeC as a powerful carcinogen.[1] This guide provides a comprehensive comparison of the tumorigenic activity of 5-MeC and its key metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their mechanisms of action.
The carcinogenicity of 5-MeC is not direct but requires metabolic activation to highly reactive intermediates that can bind to DNA, initiating the process of carcinogenesis.[2] The primary pathway involves the formation of dihydrodiols and subsequently, diol epoxides.[3][4] It is the stereochemistry and location of these functional groups that are critical determinants of their biological activity.
Comparative Tumorigenic Activity
Experimental studies, primarily in rodent models, have unequivocally demonstrated the potent tumorigenicity of 5-MeC and some of its metabolites. The data consistently highlights that the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) is a major ultimate carcinogen of 5-MeC.[3]
Below are tables summarizing the key findings from in vivo tumorigenicity studies.
Table 1: Tumorigenicity in Newborn Mice
| Compound | Total Dose (nmol) | Lung Tumors per Mouse | Liver Tumors per Mouse |
| anti-DE-I | 56 | 4.6 | 1.2 |
| syn-DE-I | 56 | Not significantly different from control | Not significantly different from control |
| anti-DE-II | 56 | Not significantly different from control | Not significantly different from control |
| 5-Methylchrysene | 56 | Not significantly different from control | Not significantly different from control |
| Control (DMSO) | - | ~0.2 | ~0.1 |
Data sourced from studies on newborn mice, indicating the potent and specific tumorigenic activity of the anti-DE-I metabolite.[3]
Table 2: Tumor-Initiating Activity on Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors per Mouse |
| anti-DE-I | 100 | 4.4 |
| anti-DE-II | 100 | 0 |
| trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene | 100 | >4.4 |
| 5-Methylchrysene | 100 | >4.4 |
This data from mouse skin painting assays demonstrates the high tumor-initiating activity of anti-DE-I, although its metabolic precursor and the parent compound appear even more potent in this model.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Newborn Mouse Tumorigenicity Assay
-
Animal Model: Newborn mice (strain often specified, e.g., ICR) are used due to their high susceptibility to carcinogens.
-
Test Substance Administration: The test compounds (5-MeC and its metabolites) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A specified total dose (e.g., 56 nmol) is administered via intraperitoneal injections over the first 15 days of life (e.g., on days 1, 8, and 15).
-
Observation Period: The mice are weaned at 4 weeks and monitored for a predetermined period (e.g., 24-32 weeks).
-
Necropsy and Tumor Analysis: At the end of the study, all animals are euthanized, and a complete necropsy is performed. The lungs and livers are examined for tumors, which are then counted and histologically confirmed.
-
Data Analysis: The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the different treatment groups and the solvent control group.
Mouse Skin Tumor-Initiating Activity Assay
-
Animal Model: Female mice (e.g., CD-1) are typically used. The dorsal skin is shaved a few days before the initiation.
-
Initiation: A single dose of the test compound (e.g., 100 nmol) dissolved in a solvent like acetone is applied topically to the shaved dorsal skin.
-
Promotion: Starting one week after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20 weeks).
-
Observation and Data Collection: The mice are observed weekly, and the number of skin tumors (papillomas) is recorded for each mouse.
-
Data Analysis: The tumor-initiating activity is evaluated by comparing the number of tumors per mouse in the groups treated with different initiating agents.
Metabolic Activation and Carcinogenesis Pathway
The carcinogenic activity of 5-Methylchrysene is a multi-step process initiated by metabolic activation. The following diagram illustrates the key steps in this pathway.
Caption: Metabolic activation of 5-Methylchrysene to its ultimate carcinogenic diol epoxide.
The experimental workflow for assessing tumorigenicity is a critical component of preclinical toxicology and drug development.
Caption: General workflow for in vivo tumorigenicity testing.
References
- 1. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenic metabolites of 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: In Silico Predictions vs. In Vitro Results for 12-Methyl-1,2,3,4-tetrahydrochrysene
This guide provides a comparative analysis of in silico predictions and in vitro experimental results for 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). Due to the limited direct comparative studies on this specific molecule, this guide synthesizes data from closely related analogs, such as 5-methylchrysene and 6-methylchrysene, to infer and illustrate the expected correlations and discrepancies between computational and laboratory findings.
Data Presentation: A Synthesized Comparison
The following tables summarize expected in silico predictions and plausible in vitro outcomes for this compound, based on data from analogous compounds.
Table 1: Predicted Metabolic Activation and In Vitro Metabolism
| Parameter | In Silico Prediction | In Vitro Experimental Result |
| Primary Metabolites | Dihydrodiols, Hydroxymethyl derivatives, Phenols | Formation of trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (a precursor to a bay region dihydrodiol epoxide) has been observed for the analogous 6-methylchrysene in mouse skin.[1] |
| Metabolic Enzymes | Primarily Cytochrome P450 (CYP) family enzymes (e.g., CYP1A1, CYP1B1) | Human CYP1A1 and CYP1B1 are known to be involved in the metabolic activation of methylchrysenes.[2] |
| Reactive Intermediates | Formation of bay-region dihydrodiol epoxides predicted. | Bay-region dihydrodiol epoxides are known reactive intermediates of methylchrysenes that form DNA adducts.[1][3] |
Table 2: Predicted Toxicological Endpoints and In Vitro Toxicity
| Parameter | In Silico Prediction | In Vitro Experimental Result |
| Cytotoxicity | Predicted to be cytotoxic, with potency dependent on metabolic activation. | 5-methylchrysene and its 1,2-dihydrodiol metabolite exhibit cytotoxicity in V79MZ cells expressing human CYP1A1 or CYP1B1.[2] |
| Genotoxicity | Predicted to be mutagenic due to the formation of DNA-reactive dihydrodiol epoxides. | The analogous 5-methylchrysene is a strong carcinogen, and its genotoxicity is linked to the formation of bay-region dihydrodiol epoxide-DNA adducts.[1][3] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Predicted to be an AhR agonist. | Many PAHs are known ligands and activators of the Aryl Hydrocarbon Receptor.[4][5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
1. In Vitro Metabolism Assay
-
Objective: To identify the metabolites of this compound formed by liver enzymes.
-
Methodology:
-
Incubate this compound with liver microsomes (e.g., from rats or humans) in the presence of an NADPH-generating system.
-
The reaction mixture typically contains the test compound, liver microsomes, and a buffer solution with cofactors like glucose-6-phosphate, NADP+, and magnesium chloride.
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.
-
The reaction is stopped by the addition of a solvent like ice-cold acetonitrile.
-
The mixture is then centrifuged to pellet the protein.
-
The supernatant containing the metabolites is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection to identify and quantify the metabolites formed.[8]
-
2. Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the cytotoxic potential of this compound.
-
Methodology (MTT Assay):
-
Seed cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.
-
3. Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
-
Objective: To determine if this compound can activate the Aryl Hydrocarbon Receptor.
-
Methodology:
-
Use a cell line (e.g., Hepa-1c1c7) that is stably transfected with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a reporter gene (e.g., luciferase).
-
Seed the cells in a multi-well plate and expose them to different concentrations of this compound.
-
A known AhR agonist (e.g., TCDD) is used as a positive control.
-
After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
An increase in reporter gene activity indicates activation of the AhR signaling pathway.
-
Mandatory Visualization
Caption: Workflow for comparing in silico predictions with in vitro results.
References
- 1. Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the aryl hydrocarbon receptor represses mammosphere formation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic pathway for 12-Methyl-1,2,3,4-tetrahydrochrysene, a polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. Due to the limited availability of a directly published synthesis, this guide outlines a feasible two-step approach, beginning with a Robinson annulation to construct the core carbocyclic framework, followed by a reduction of the resulting ketone. This guide offers a detailed, plausible experimental protocol for the initial annulation and compares two established methods for the subsequent reduction: the Wolff-Kishner and Clemmensen reductions.
Summary of Synthetic Approach
The proposed synthesis commences with the Robinson annulation of 2-naphthaldehyde and 7-methyl-1-tetralone to yield the key intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one. This intermediate is then deoxygenated to afford the target molecule, this compound. This guide provides a comparative analysis of the Wolff-Kishner and Clemmensen reductions for this final step, allowing researchers to select the most appropriate method based on substrate compatibility and available laboratory conditions.
Data Presentation: Comparison of Reduction Methods
| Parameter | Wolff-Kishner Reduction (Huang-Minlon Modification) | Clemmensen Reduction |
| Reaction Type | Deoxygenation of a ketone | Deoxygenation of a ketone |
| Key Reagents | Hydrazine hydrate, potassium hydroxide | Zinc amalgam, hydrochloric acid |
| Solvent | High-boiling polar solvents (e.g., diethylene glycol) | Toluene, ethanol, water |
| Temperature | High (typically >180 °C) | Reflux |
| Reaction Time | 3 - 6 hours | 6 - 24 hours |
| Typical Yields | 80 - 95% | 50 - 80% |
| Substrate Compatibility | Suitable for base-stable compounds. | Suitable for acid-stable compounds. |
| Functional Group Tolerance | Sensitive to base-labile groups (e.g., esters, some halides). | Sensitive to acid-labile groups (e.g., acetals, some alkenes). |
Experimental Protocols
Step 1: Synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one via Robinson Annulation
Reactants:
-
2-Naphthaldehyde
-
7-Methyl-1-tetralone
-
Potassium hydroxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
A solution of potassium hydroxide (0.1 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
7-Methyl-1-tetralone (1.0 eq) is added to the ethanolic KOH solution and the mixture is stirred at room temperature for 15 minutes to facilitate enolate formation.
-
2-Naphthaldehyde (1.0 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with dilute hydrochloric acid and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.
Step 2, Alternative A: Wolff-Kishner Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which offers improved yields and shorter reaction times.[1][2]
Reactants:
-
11-Methyl-1,2,3,4-tetrahydrochrysen-1-one
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol (solvent)
Procedure:
-
11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq) are added to diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to 130-140 °C for 1.5 hours to form the hydrazone.
-
The condenser is then removed, and the temperature is raised to distill off water and excess hydrazine.
-
Once the temperature reaches 190-200 °C, the condenser is replaced, and the mixture is refluxed for an additional 3-4 hours, during which nitrogen gas evolves.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ether or toluene.
-
The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.
-
The resulting crude product can be further purified by recrystallization or chromatography to give this compound.
Step 2, Alternative B: Clemmensen Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one
The Clemmensen reduction provides an acidic alternative for the deoxygenation of the ketone.[3][4]
Reactants:
-
11-Methyl-1,2,3,4-tetrahydrochrysen-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (co-solvent)
Procedure:
-
Zinc amalgam is prepared by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, followed by decanting the solution and washing the amalgam with water.
-
The zinc amalgam, concentrated hydrochloric acid, water, and toluene are placed in a round-bottom flask equipped with a reflux condenser.
-
11-Methyl-1,2,3,4-tetrahydrochrysen-1-one is added to the flask.
-
The mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period (e.g., every 4-6 hours).
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with toluene or ether.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Navigating the Analytical Maze: A Guide to the Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene in the Absence of Commercial Standards
The absence of a certified reference material for 12-Methyl-1,2,3,4-tetrahydrochrysene necessitates a multi-faceted analytical approach. This involves the use of commercially available standards of structurally similar compounds, such as the parent compound 1,2,3,4-tetrahydrochrysene and other methylchrysene isomers, to develop and validate analytical methods. Custom synthesis of the target compound, while a more resource-intensive option, provides a definitive standard for unequivocal identification and quantification.
Leveraging Commercially Available Standards
Several suppliers offer certified reference materials for closely related PAH isomers. These standards are instrumental in developing chromatographic and spectroscopic methods that can be adapted for the analysis of this compound. By comparing the analytical behavior of these known compounds, researchers can infer the likely retention time, mass spectral fragmentation patterns, and NMR chemical shifts for the 12-methyl isomer.
| Supplier/Brand | Available Related Standards | Analytical Application |
| Sigma-Aldrich (BCR®/ERM®) | 1-Methylchrysene, 3-Methylchrysene, 6-Methylchrysene[1][2] | GC-MS, HPLC, NMR |
| HPC Standards | Methylchrysene reference materials[3] | Food and environmental analysis |
| Chiron | Wide range of alkylated PAHs and custom synthesis services[4][5][6] | GC-MS, Environmental and petroleum analysis |
Analytical Techniques for Isomer Differentiation
The separation and identification of methylchrysene isomers require high-resolution analytical techniques due to their similar physicochemical properties.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying PAH isomers in complex mixtures.[7] High-resolution mass spectrometry (HRMS) can further aid in confirming the elemental composition.[8][9] The retention indices and mass spectra of available methylchrysene standards can be used to predict the elution and fragmentation behavior of the 12-methyl isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable for the unambiguous structural elucidation of isomers.[10][11][12] By analyzing the proton and carbon chemical shifts and coupling constants of known methylchrysene isomers, it is possible to predict the NMR spectrum of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative separation technique, particularly for positional isomers.[13][14] Different column chemistries can be screened to achieve the optimal separation of the target analyte from other isomers.
Experimental Workflow for Analysis
The following diagram outlines a logical workflow for the analysis of a sample suspected to contain this compound, incorporating the use of available standards and appropriate analytical techniques.
Caption: Workflow for analyzing this compound.
Detailed Experimental Protocol: GC-MS Analysis of Methylchrysene Isomers
This protocol provides a representative method for the analysis of methylchrysene isomers using gas chromatography-mass spectrometry.
1. Preparation of Standards and Samples:
-
Prepare individual stock solutions of commercially available methylchrysene isomers (e.g., 1-, 3-, 6-methylchrysene) and the parent compound (1,2,3,4-tetrahydrochrysene) in a suitable solvent (e.g., toluene, isooctane) at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution containing all available isomers at a concentration of 10 µg/mL each.
-
Prepare the sample by extracting the analytes of interest using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction) and dissolve the final extract in the same solvent as the standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C.
-
Ramp 2: 5 °C/min to 310 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Analyze the mixed standard solution to determine the retention times and mass spectra of the known methylchrysene isomers.
-
Analyze the sample extract.
-
Tentatively identify this compound in the sample by comparing its mass spectrum to the fragmentation patterns of the known isomers and by predicting its retention time relative to the other isomers. The elution order of methylchrysene isomers on a non-polar column is generally related to their boiling points and molecular shape.
Signaling Pathway Context
While the primary focus of this guide is analytical, it is important to consider the biological context of PAHs. Many PAHs are known to exert their toxic and carcinogenic effects through the aryl hydrocarbon receptor (AhR) signaling pathway. The binding of a PAH to the AhR leads to its translocation to the nucleus and the subsequent transcription of genes involved in metabolism, such as cytochrome P450 enzymes. This metabolic activation can lead to the formation of reactive intermediates that can damage DNA.
Caption: Simplified diagram of the AhR signaling pathway for PAHs.
Conclusion
The analysis of this compound presents a significant challenge due to the lack of commercially available standards. However, by employing a systematic approach that utilizes available standards of related isomers, high-resolution analytical techniques, and a sound understanding of chromatographic and spectroscopic principles, researchers can confidently move towards the tentative identification and potential quantification of this compound. For definitive confirmation and accurate quantification, the custom synthesis of a certified standard remains the most reliable solution. This guide provides a framework for navigating these analytical complexities and advancing research in the field of PAH analysis.
References
- 1. 3-Methylchrysene BCR® certified Reference Material 3351-31-3 [sigmaaldrich.com]
- 2. 1-Methylchrysene | C19H14 | CID 18779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. AmXpress [amxpress.com]
- 5. esslabshop.com [esslabshop.com]
- 6. Reference materials | Chiron.no [chiron.no]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. nbinno.com [nbinno.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. separation of positional isomers - Chromatography Forum [chromforum.org]
Safety Operating Guide
Safe Disposal of 12-Methyl-1,2,3,4-tetrahydrochrysene: A Procedural Guide
For Immediate Release
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 12-Methyl-1,2,3,4-tetrahydrochrysene, a polycyclic aromatic hydrocarbon (PAH), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of PAHs.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Characterization and Segregation
This compound is classified as a polycyclic aromatic hydrocarbon (PAH). Waste containing PAHs is typically considered hazardous.[1] It is imperative to not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Key Segregation Practices:
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled waste container. Do not mix with aqueous waste or other incompatible solvents.[2] Many laboratories require the separation of halogenated and non-halogenated solvent wastes.[2]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.[3]
III. Step-by-Step Disposal Protocol
-
Container Selection: Choose a waste container that is compatible with this compound and any solvents used. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate concentrations. Follow your institution's specific labeling requirements.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Keep containers closed except when adding waste.[2]
-
Request for Pickup: Once the container is full or ready for disposal, follow your institution's established procedures to request a hazardous waste pickup from the EHS department or a licensed waste management contractor.[4] Do not transport hazardous waste outside of the laboratory yourself.[4]
-
Empty Container Disposal: An "empty" container that held this compound may still be considered hazardous. To render it non-hazardous, it may need to be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[2][4] Consult your EHS department for approved rinsing procedures. After proper decontamination, deface the original label before disposal or recycling.[4]
-
Spill Cleanup: In the event of a spill, the spilled chemical and all materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste and disposed of accordingly.[4]
IV. Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. Specific limits are institution-dependent and should be confirmed with your EHS department.
| Parameter | Guideline | Citation |
| In-Lab Neutralization | Strong acids or bases are limited to quantities of 25 milliliters or less for in-lab neutralization and must be diluted 10:1 before the process. | [5] |
| Sewer Disposal Volume | Limited to 5 gallons of liquid or 1 kilogram of water-soluble solids per discharge, and only for non-hazardous materials. PAHs are not suitable for sewer disposal. | [5] |
| Empty Container Rinsing | Each rinse should be performed with a solvent amount equal to approximately 5 percent of the container's volume. The rinsate is collected as hazardous waste. | [4] |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical disposal.
References
- 1. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. essex.ac.uk [essex.ac.uk]
- 4. vumc.org [vumc.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling 12-Methyl-1,2,3,4-tetrahydrochrysene
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 12-Methyl-1,2,3,4-tetrahydrochrysene. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a polycyclic aromatic hydrocarbon (PAH). While specific data for this compound is limited, it should be handled with the utmost care due to the known hazards of related compounds. PAHs are often associated with carcinogenic, mutagenic, and irritant properties.
Primary Hazards:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Skin and Eye Damage: Can cause serious eye damage and skin irritation.[3][4]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][3]
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[2] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | A face shield may be required for operations with a high risk of splashing.[5] |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is recommended. Ensure the coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.
Disposal Protocol:
-
Segregation:
-
All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through an approved environmental management company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
